Fluocinolone Acetonide-13C3
Beschreibung
Eigenschaften
IUPAC Name |
(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-SFFUNZARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluocinolone Acetonide-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of Fluocinolone Acetonide-13C3, a stable isotope-labeled synthetic corticosteroid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical identity, physicochemical properties, and mechanism of action. The inclusion of experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction
This compound is the ¹³C-labeled version of Fluocinolone Acetonide, a potent glucocorticoid receptor agonist. The incorporation of three ¹³C atoms makes it an invaluable tool in analytical and research applications, particularly as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its structural similarity to the parent compound ensures identical biological activity, allowing for its use in studies investigating the mechanism of action of glucocorticoids, including their role in preventing lipid accumulation and inflammation[1].
Chemical and Physical Properties
The chemical and physical properties of this compound are virtually identical to those of its unlabeled counterpart, Fluocinolone Acetonide. The minor increase in molecular weight due to the ¹³C isotopes does not significantly alter its physical characteristics.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6α,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-¹³C₃ |
| CAS Number | 1262192-25-5[2] |
| Molecular Formula | C₂₁[¹³C]₃H₃₀F₂O₆[2] |
| Molecular Weight | 455.47 g/mol [2] |
| Canonical SMILES | CC1(C)OC2CC3C4CC(F)C5=CC(=O)C=CC5(C)C4(F)C(O)CC3(C)C2(O1)C(=O)CO |
| InChI Key | FEBLZLNTKCEFIT-VSXGLTOVSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 267-269 °C (decomposes) |
| Solubility | Soluble in acetone (B3395972) and ethanol; sparingly soluble in methanol (B129727) and chloroform; practically insoluble in water. |
| logP | 2.4 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on data for the unlabeled compound and related structures. The ¹³C labeling will result in characteristic splitting patterns and chemical shift changes in the NMR spectra, and a +3 Da mass shift in the mass spectrum.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.28 | d | H-1 |
| 6.29 | d | H-2 |
| 6.10 | s | H-4 |
| 5.45 | m | H-6 |
| 4.40 | m | H-11 |
| 4.35 | d | H-21a |
| 4.25 | d | H-21b |
| 2.50-1.00 | m | Steroid backbone protons |
| 1.50 | s | Acetonide CH₃ |
| 1.25 | s | Acetonide CH₃ |
| 1.00 | s | C-19 CH₃ |
| 0.90 | s | C-18 CH₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 205.0 | C-20 |
| 186.0 | C-3 |
| 160.0 | C-5 |
| 152.0 | C-1 |
| 129.0 | C-2 |
| 124.0 | C-4 |
| 110.0 | Acetonide C(CH₃)₂ |
| 98.0 | C-9 |
| 90.0 | C-6 |
| 72.0 | C-11 |
| 68.0 | C-21 |
| 65.0 | C-17 |
| 60.0 | C-16 |
| ... | Other steroid backbone carbons |
| 27.0 | Acetonide CH₃ |
| 25.0 | Acetonide CH₃ |
| 17.0 | C-19 |
| 15.0 | C-18 |
Note: The positions of the three ¹³C labels will exhibit significantly enhanced signals and potential coupling with adjacent ¹H and ¹³C nuclei.
Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 456.2 |
| [M+Na]⁺ | 478.2 |
| [M-H₂O+H]⁺ | 438.2 |
| [M-HF+H]⁺ | 436.2 |
Experimental Protocols
Proposed Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not readily found. However, a plausible approach involves the introduction of ¹³C-labeled precursors during the synthesis of the steroid backbone. A general strategy for the synthesis of ¹³C-labeled steroids often involves either partial or total synthesis.
A potential partial synthesis approach could involve:
-
Starting Material: A suitable steroid precursor that allows for the introduction of a ¹³C-labeled functional group. For introducing the ¹³C labels into the acetonide group, a late-stage reaction with ¹³C-labeled acetone would be a logical step.
-
Protection of Functional Groups: Protection of reactive functional groups on the steroid backbone that are not intended to react.
-
Introduction of ¹³C Label: Reaction with a ¹³C-labeled reagent. For labeling the acetonide group, this would involve the reaction of the 16α,17α-diol with [¹³C₃]acetone in the presence of an acid catalyst.
-
Deprotection: Removal of the protecting groups to yield the final product.
-
Purification: Purification of the final product using techniques such as column chromatography and recrystallization.
Experimental Workflow for Acetonide Formation:
Caption: Proposed reaction for the formation of the ¹³C₃-labeled acetonide group.
Analytical Methods
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire a ¹³C NMR spectrum on a 100 MHz or higher spectrometer. The positions of the ¹³C labels will show significantly enhanced signals.
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the structure and assign all proton and carbon signals.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and other adduct ions. The mass of the molecular ion will be shifted by +3 Da compared to the unlabeled compound.
-
Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure and location of the ¹³C labels.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a glucocorticoid receptor agonist, this compound exerts its effects by binding to and activating the glucocorticoid receptor (GR). The following diagram illustrates the canonical signaling pathway.
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by Fluocinolone Acetonide-¹³C₃.
Pathway Description:
-
Ligand Binding: Fluocinolone Acetonide-¹³C₃, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.
-
Receptor Activation: In the cytoplasm, it binds to the ligand-binding domain of the glucocorticoid receptor (GR), which is in an inactive complex with heat shock proteins (HSP90). This binding induces a conformational change in the GR, causing the dissociation of the HSPs.
-
Nuclear Translocation and Dimerization: The activated GR monomer translocates into the nucleus and dimerizes.
-
DNA Binding and Gene Regulation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Transcriptional Modulation: This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins (e.g., lipocortin-1) and the suppression of pro-inflammatory cytokines, ultimately resulting in the observed anti-inflammatory and immunosuppressive effects.
Conclusion
This compound is a critical tool for researchers in pharmacology and drug development. Its well-defined chemical properties and predictable biological activity, identical to its unlabeled counterpart, make it an ideal internal standard and tracer for a wide range of in vitro and in vivo studies. This guide provides the foundational technical information necessary for its effective and accurate use in a research setting.
References
The Core Mechanism of Fluocinolone Acetonide-13C3 as a Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of Fluocinolone Acetonide-13C3 as a sophisticated tracer molecule. By integrating the well-established pharmacology of Fluocinolone Acetonide with the principles of stable isotope labeling, this document provides a comprehensive resource for its application in advanced research and drug development.
Introduction: The Dual Identity of this compound
Fluocinolone Acetonide is a potent synthetic corticosteroid renowned for its anti-inflammatory and immunosuppressive properties.[1][2] Its clinical efficacy stems from its function as a glucocorticoid receptor (GR) agonist.[3][4][5] The introduction of three Carbon-13 (¹³C) isotopes into the Fluocinolone Acetonide structure does not alter its fundamental chemical or biological properties.[6] This isotopic labeling, however, imparts a unique mass signature, transforming it into a powerful tracer, this compound. This allows for its precise detection and quantification in complex biological matrices using mass spectrometry, enabling detailed investigation of its pharmacokinetics, metabolism, and target engagement.[7]
Mechanism of Action as a Glucocorticoid Receptor Agonist
Fluocinolone Acetonide exerts its therapeutic effects by binding to and activating the cytosolic glucocorticoid receptor.[4] This action initiates a cascade of molecular events that ultimately modulate the expression of inflammatory genes.
Upon entering the cell, Fluocinolone Acetonide binds to the GR, which is typically part of a multiprotein complex. This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.[2][8] Within the nucleus, this complex can influence gene transcription in two primary ways:
-
Transactivation: The GR-ligand complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1).[9] Lipocortin-1 is believed to inhibit phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]
-
Transrepression: The activated GR can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This interaction prevents the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.
The net effect of these actions is a potent suppression of the inflammatory response, characterized by reduced edema, fibrin (B1330869) deposition, capillary dilation, and leukocyte migration.[8]
Signaling Pathway of Fluocinolone Acetonide
Caption: Signaling pathway of Fluocinolone Acetonide.
Mechanism of Action as a Tracer
The utility of this compound as a tracer lies in the stable, non-radioactive nature of the Carbon-13 isotope. The three additional neutrons in the ¹³C atoms increase the molecular weight of the compound by three Daltons compared to its unlabeled counterpart, without altering its chemical reactivity or biological activity. This mass difference is the key to its function as a tracer.
When this compound is introduced into a biological system, it can be unequivocally distinguished from the endogenous (unlabeled) Fluocinolone Acetonide or other structurally similar molecules by mass spectrometry.[10] This allows for precise tracking and quantification of the administered compound.
The primary application of this compound as a tracer is in pharmacokinetic (PK) and pharmacodynamic (PD) studies. It can be used as an internal standard for the accurate quantification of unlabeled Fluocinolone Acetonide in biological samples. In this role, it is added to the sample at a known concentration and co-extracted and analyzed with the analyte of interest. Any sample loss during preparation will affect both the labeled and unlabeled compound equally, thus ensuring accurate quantification.
Furthermore, by administering this compound to a subject, researchers can:
-
Trace its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Identify and quantify its metabolites, as they will also carry the ¹³C label.
-
Determine receptor occupancy and target engagement by measuring the amount of labeled drug bound to its target.
Quantitative Data
The following tables summarize key quantitative parameters for Fluocinolone Acetonide. While specific data for the 13C3-labeled variant is not extensively published, its physicochemical and biological properties are considered to be virtually identical to the unlabeled compound.
| Parameter | Value | Reference |
| Glucocorticoid Receptor Binding Affinity (IC₅₀) | 2.0 nM | [3][11] |
| Glucocorticoid Receptor Transactivation (EC₅₀) | 0.7 nM | [3][11] |
| Table 1: Receptor Binding and Potency of Fluocinolone Acetonide. |
| Pharmacokinetic Parameter | Value | Formulation/Study Details | Reference |
| Plasma Elimination Half-life (t₁/₂β) | 0.84 ± 0.28 h | 0.025% Cream | |
| Plasma Elimination Half-life (t₁/₂β) | 2.23 ± 0.67 h | Patch | [1] |
| Mean Clearance (CL) | 22.36 ± 4.08 L/h | 0.025% Cream | [1] |
| Mean Clearance (CL) | 4.06 ± 0.61 L/h | Patch | [1] |
| Volume of Distribution (Vd) | 11.49 ± 5.60 L | 0.025% Cream | [1] |
| Volume of Distribution (Vd) | 6.52 ± 2.55 L | Patch | [1] |
| Systemic Absorption | Minimal, generally below 0.1 ng/mL | Topical application | |
| Table 2: Pharmacokinetic Properties of Fluocinolone Acetonide. |
Experimental Protocols
While a specific, standardized protocol for this compound is not publicly available, a general methodology for its use as a tracer in a pharmacokinetic study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be outlined as follows.
Objective: To determine the pharmacokinetic profile of Fluocinolone Acetonide in plasma following topical administration.
Materials:
-
Fluocinolone Acetonide topical formulation
-
This compound (as internal standard)
-
Biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Fluocinolone Acetonide and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank plasma with known concentrations of Fluocinolone Acetonide.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Collection:
-
Administer the Fluocinolone Acetonide formulation to the study subjects.
-
Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
-
Sample Preparation (Extraction):
-
Thaw plasma samples, calibration standards, and QCs.
-
To a fixed volume of each sample, add a known amount of the this compound internal standard solution.
-
Perform protein precipitation followed by LLE or SPE to extract the analytes from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 column to separate Fluocinolone Acetonide from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (both with a modifier like formic acid) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent-to-daughter ion transitions for both Fluocinolone Acetonide and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Fluocinolone Acetonide in the unknown samples.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂) using appropriate software.
-
Experimental Workflow for a Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Two Novel Hydroperoxide Impurities in Fluocinolone Acetonide Topical Solution by Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. physoc.org [physoc.org]
- 11. Fluocinolone Acetonide | CAS#:67-73-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Fluocinolone Acetonide-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) Acetonide-13C3 is the isotopically labeled version of Fluocinolone Acetonide, a potent synthetic corticosteroid used in the treatment of various skin conditions, including eczema, dermatitis, and psoriasis. The incorporation of three carbon-13 isotopes makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry or NMR. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data visualizations.
Core Physical and Chemical Properties
The fundamental properties of Fluocinolone Acetonide-13C3 are summarized below. Data for the unlabeled compound is included for comparison, as specific experimental values for the isotopically labeled analog are not widely published. The primary difference lies in the molecular weight due to the three heavy carbon isotopes.
| Property | This compound | Fluocinolone Acetonide | Reference(s) |
| CAS Number | 1262192-25-5 | 67-73-2 | [1] |
| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | C₂₄H₃₀F₂O₆ | [1] |
| Molecular Weight | 455.47 g/mol | 452.49 g/mol | [1] |
| Appearance | White crystalline powder | White crystalline powder | [2] |
| Melting Point | Not specified; expected to be similar to the unlabeled compound | 266-274 °C (with decomposition) | [2] |
| Solubility | Not specified; expected to be similar to the unlabeled compound | Freely soluble in acetone (B3395972) and acetic acid; soluble in ethanol; sparingly soluble in methanol (B129727) and chloroform; practically insoluble in water. | [2] |
| ¹³C Label Position | Acetonide group | N/A | Inferred from synonym |
Experimental Protocols
Synthesis of this compound (Proposed)
While a specific protocol for the synthesis of this compound is not publicly available, a plausible method involves the reaction of Fluocinolone with ¹³C-labeled acetone.
Reaction:
Fluocinolone + Acetone-1,2,3-¹³C₃ → this compound
Materials:
-
Fluocinolone
-
Acetone-1,2,3-¹³C₃
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve Fluocinolone in the anhydrous solvent under an inert atmosphere.
-
Add a molar excess of Acetone-1,2,3-¹³C₃ to the solution.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding the quenching agent.
-
Separate the organic layer, wash with brine, and dry over the drying agent.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain pure this compound.
Proposed synthesis workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is adapted from established methods for the analysis of Fluocinolone Acetonide and is suitable for the 13C3 isotopologue.[3][4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 55:45 v/v). Acidify with a small amount of phosphoric acid (e.g., 0.1%).
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 238 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
General workflow for HPLC analysis of this compound.
Spectral Properties
-
Mass Spectrometry: In an ESI-MS experiment, the [M+H]⁺ ion for this compound would be expected at m/z 456.21, which is 3 units higher than the corresponding ion for the unlabeled compound (m/z 453.21).[7][8] The fragmentation pattern is expected to be similar to the parent compound.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of the unlabeled compound. Minor differences in chemical shifts might be observed for protons on or near the labeled carbon atoms. Additionally, ¹H-¹³C coupling would be observed for the protons attached to the labeled carbons in the acetonide group.
-
¹³C NMR: The most significant difference will be observed in the ¹³C NMR spectrum. The signals corresponding to the three labeled carbons in the acetonide group will be significantly enhanced in intensity. The chemical shifts of these carbons will be identical to the unlabeled compound, but their presence will be unmistakable.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the chemical bonds. The substitution of ¹²C with ¹³C will cause a slight shift to lower wavenumbers for the stretching and bending vibrations involving the labeled carbon atoms. However, these shifts are generally small and may be difficult to discern from the spectrum of the unlabeled compound without high-resolution instrumentation.[2]
Mechanism of Action: Glucocorticoid Receptor Agonism
Fluocinolone Acetonide, and by extension its 13C3 isotopologue, exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[10] The signaling pathway is initiated by the binding of the steroid to the cytoplasmic GR, which then translocates to the nucleus and modulates the transcription of target genes.
Simplified signaling pathway of Fluocinolone Acetonide.
Conclusion
This compound is a critical analytical tool for researchers in drug development and metabolism. While its physical and chemical properties are largely governed by the parent Fluocinolone Acetonide molecule, the presence of the ¹³C labels provides a distinct mass difference that is essential for its use as an internal standard. The experimental protocols and data presented in this guide offer a foundational understanding for the effective utilization of this isotopically labeled compound in a research setting. Further lot-specific data should be obtained from a Certificate of Analysis provided by the supplier.
References
- 1. scbt.com [scbt.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Separation of Fluocinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development of a reversed-phase HPLC method for analysis of fluocinolone acetonide in gel and ointment - Acta Chromatographica - Tom No. 16 (2006) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF FLUOCINOLONE ACETONIDE IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]
- 7. massbank.eu [massbank.eu]
- 8. massbank.eu [massbank.eu]
- 9. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluocinolone | C21H26F2O6 | CID 91488 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluocinolone Acetonide-13C3 (CAS: 1262192-25-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluocinolone (B42009) Acetonide-13C3, a stable isotope-labeled synthetic corticosteroid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and its application in quantitative bioanalysis.
Core Compound Properties
Fluocinolone Acetonide-13C3 is a labeled version of Fluocinolone Acetonide, a potent glucocorticoid. The incorporation of three carbon-13 isotopes makes it an ideal internal standard for quantitative analysis using mass spectrometry.
| Property | Value | Source |
| CAS Number | 1262192-25-5 | [1][2][3][4][5] |
| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | [1][2][3][4][5] |
| Molecular Weight | 455.47 g/mol | [1][3][4][5] |
| Parent Compound CAS | 67-73-2 | [6] |
| Parent Compound MW | 452.49 g/mol | [7][8] |
Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-inflammatory Signaling
Fluocinolone acetonide, the parent compound, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[6][9] Its mechanism involves the modulation of gene expression to suppress the inflammatory cascade.
Upon entering the cell, fluocinolone acetonide binds to the cytosolic glucocorticoid receptor (GR).[6] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[6] Within the nucleus, the activated GR complex interacts with glucocorticoid response elements (GREs) on the DNA, influencing the transcription of target genes.[1]
The primary anti-inflammatory actions stem from:
-
Inhibition of Pro-inflammatory Mediators: A key action is the suppression of pro-inflammatory cytokines.[6][10] The activated GR complex induces the synthesis of annexin-1 (lipocortin-1), which in turn inhibits phospholipase A2 (PLA2).[1] This inhibition prevents the release of arachidonic acid from cell membranes, thereby blocking the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][6][10]
-
Suppression of Immune Cells: Fluocinolone acetonide also downregulates the activity of immune cells like T-lymphocytes and macrophages, which is particularly beneficial in treating autoimmune and inflammatory skin conditions.[10]
-
Vasoconstriction: It causes the narrowing of blood vessels, which helps to reduce fluid leakage into tissues, minimizing swelling and redness.[10]
Experimental Protocol: Quantification in Biological Matrices using LC-MS/MS
This compound is designed for use as an internal standard in isotope dilution mass spectrometry.[6] The following protocol is a representative method for the quantification of fluocinolone acetonide in human plasma, adapted from established methods for similar corticosteroids.
Materials and Reagents
-
Fluocinolone Acetonide (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation Workflow
Detailed Methodologies
a. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of fluocinolone acetonide and this compound in methanol.
-
Prepare working solutions of the analyte by serial dilution of the stock solution.
-
Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
b. Sample Extraction
-
To 200 µL of plasma sample, standard, or QC, add a known amount of this compound internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for further cleanup and concentration.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analyte and internal standard with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of individual standards. Example transitions for similar corticosteroids are often in the m/z 400-500 range. |
| Collision Energy | To be optimized for each transition. |
Multiple Reaction Monitoring (MRM) Transition Selection Logic
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. forensicrti.org [forensicrti.org]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotope dilution mass spectrometry for the simultaneous determination of cortisol, cortisone, prednisolone and prednisone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Fluocinolone Acetonide-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the isotopic purity of Fluocinolone Acetonide-13C3. While specific quantitative data for the isotopic purity of commercially available this compound is not publicly detailed in the provided search results, this document outlines the standard analytical techniques and experimental protocols used to assess the isotopic enrichment of 13C-labeled steroids.
This compound is the 13C-labeled version of Fluocinolone Acetonide, a glucocorticoid receptor agonist.[1] This isotopically labeled compound serves as a crucial internal standard for precise quantitative analysis in various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The accuracy of these quantitative studies heavily relies on the isotopic purity of the internal standard.
Core Concepts in Isotopic Purity
Isotopic purity, also referred to as isotopic enrichment, quantifies the percentage of a specific isotope (in this case, 13C) that has been successfully incorporated into a molecule at designated positions. High isotopic purity is essential for an internal standard to minimize signal interference from the unlabeled analyte and ensure accurate quantification.[2]
Analytical Techniques for Determining Isotopic Purity
The primary methods for determining the isotopic purity of 13C-labeled compounds like this compound are mass spectrometry and NMR spectroscopy.[][4][5]
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the labeled (heavier) and unlabeled (lighter) forms of the molecule.[6] High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is particularly effective for resolving isotopic peaks and providing accurate mass measurements.[2][7] Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for obtaining high-precision measurements of isotope ratios.[][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for identifying compounds and can accurately measure 13C enrichment.[4] It provides detailed information about the specific positions of the 13C labels within the molecule.[5]
Quantitative Data on Isotopic Purity
While specific data for this compound was not found, the following table illustrates how isotopic purity data for a 13C-labeled steroid internal standard would typically be presented.
| Parameter | Representative Value | Method of Determination |
| Isotopic Enrichment | >99% | Mass Spectrometry (e.g., LC-HRMS) |
| Chemical Purity | >98% | HPLC, NMR |
| Distribution of Isotopologues | ||
| M+0 (Unlabeled) | <1% | Mass Spectrometry |
| M+1 | <1% | Mass Spectrometry |
| M+2 | <1% | Mass Spectrometry |
| M+3 (Fully Labeled) | >99% | Mass Spectrometry |
This table is a representative example and does not reflect actual data for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of isotopic purity. Below are generalized methodologies for the analysis of 13C-labeled steroids.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to remove interfering substances from the biological matrix.[8]
-
Protein Precipitation: For serum or plasma samples, proteins are precipitated using organic solvents like acetonitrile (B52724) or methanol (B129727). This step helps to release the analyte from protein binding.[8]
-
Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): This is a common and effective technique for sample cleanup.[6]
-
Conditioning: The SPE cartridge is conditioned with an organic solvent followed by an aqueous solution.
-
Loading: The sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.[6]
-
Elution: The analyte of interest is eluted with a stronger organic solvent.[6]
-
-
Derivatization (for GC-MS): For analysis by GC-MS, steroids are often derivatized to increase their volatility and improve chromatographic performance.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a widely used technique for the analysis of steroids.[9]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[7][10]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
-
Data Acquisition: Data is acquired in full scan mode to observe all isotopic peaks. Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification.[10]
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of the different isotopologues. The isotopic enrichment is calculated from the relative intensities of these peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information and can quantify isotopic enrichment.[4][5]
-
Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer is used to acquire 1H and 13C NMR spectra.
-
Data Acquisition:
-
1D 13C NMR: A standard proton-decoupled 13C NMR spectrum is acquired. The relative integrals of the signals corresponding to the labeled and unlabeled positions can be used to determine the enrichment.
-
2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their attached carbons, confirming the positions of the labels.
-
-
Data Analysis: The isotopic purity is determined by comparing the signal intensities of the 13C-enriched carbons to those of the naturally abundant 13C signals in the molecule or a reference standard.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent isotopic purity analysis of a 13C-labeled steroid like this compound.
Caption: General workflow for the synthesis and isotopic purity analysis of this compound.
Mass Spectrometry Analysis Workflow
This diagram details the steps involved in determining isotopic purity using Liquid Chromatography-Mass Spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocinolone Acetonide-13C3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the stable isotope-labeled compound, Fluocinolone (B42009) Acetonide-13C3, including its core physicochemical properties, analytical methodologies, and mechanism of action. This information is intended to support research and development activities where a labeled internal standard is required for quantitative analysis.
Core Physicochemical Data
The incorporation of three carbon-13 isotopes into the fluocinolone acetonide structure results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. The key quantitative data for both the labeled and unlabeled compounds are summarized below.
| Property | Fluocinolone Acetonide-13C3 | Fluocinolone Acetonide |
| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆[1][2] | C₂₄H₃₀F₂O₆[3][4][5] |
| Molecular Weight | 455.47 g/mol [1][2] | 452.49 g/mol [4][5] |
| CAS Number | 1262192-25-5[1][2] | 67-73-2[3] |
Glucocorticoid Receptor Signaling Pathway
Fluocinolone acetonide exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[2][6] The binding of fluocinolone acetonide to the cytoplasmic GR initiates a signaling cascade that culminates in the modulation of gene expression.
Upon entering the cell, fluocinolone acetonide binds to the glucocorticoid receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs. The activated fluocinolone acetonide-GR complex then translocates to the nucleus. Within the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins, such as annexin A1, and the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[3][4]
Experimental Protocols
The following is a representative experimental protocol for the quantification of fluocinolone acetonide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for this methodology due to its identical chromatographic behavior and distinct mass-to-charge ratio.
Objective: To quantify the concentration of fluocinolone acetonide in a biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution LC-MS/MS assay.
Materials:
-
Fluocinolone Acetonide analytical standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of fluocinolone acetonide and this compound in methanol.
-
Create a series of calibration standards by spiking the biological matrix with known concentrations of fluocinolone acetonide.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Add a fixed concentration of the this compound internal standard to all calibration standards, QC samples, and unknown samples.
-
-
Sample Extraction:
-
Protein Precipitation: For plasma samples, a common method is to add three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then transferred and evaporated to dryness before reconstitution in the mobile phase.
-
Solid Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be employed. The specific SPE cartridge and protocol will depend on the matrix.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both fluocinolone acetonide and this compound need to be optimized on the specific instrument.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (fluocinolone acetonide) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of fluocinolone acetonide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of fluocinolone acetonide using a stable isotope-labeled internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluocinolone Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Fluocinolone Acetonide-13C3 for Researchers and Drug Development Professionals
An In-depth Guide to the Sourcing, Analysis, and Application of Fluocinolone (B42009) Acetonide-13C3
This technical guide provides a comprehensive overview of Fluocinolone Acetonide-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of Fluocinolone Acetonide in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and clinical trial sample analysis.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers specializing in research chemicals and analytical standards. The isotopically labeled standard is essential for mitigating matrix effects and improving the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4][5]
Below is a summary of typical product specifications available from leading commercial suppliers. It is important to note that specific values may vary by lot, and users should always refer to the Certificate of Analysis (CoA) provided with the product.
| Parameter | Typical Specification | Supplier Examples |
| Chemical Name | (6α,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-13C3 | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |
| CAS Number | 1262192-25-5 | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |
| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |
| Molecular Weight | 455.47 g/mol | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |
| Purity | ≥97% | Santa Cruz Biotechnology, MedChemExpress |
| Isotopic Enrichment | Typically >99% ¹³C | (General specification for such standards) |
| Appearance | White to off-white solid | (General observation) |
| Solubility | Soluble in DMSO and Methanol | MedChemExpress |
| Storage | -20°C for long-term storage | (General recommendation) |
Synthesis and Quality Control
The synthesis of isotopically labeled steroids like this compound is a complex multi-step process.[6] Generally, it involves introducing the ¹³C isotopes at specific positions within the steroid backbone. A common strategy involves the use of a ¹³C-labeled precursor, such as ¹³C-labeled acetone (B3395972), to introduce the labeled isopropylidene group.
A potential synthetic route can be adapted from established methods for steroid synthesis, starting from a suitable precursor like triamcinolone (B434) hydrolysate. The process would involve a series of reactions including enol ester formation, fluorination, hydrolysis, and finally the acetonide reaction with ¹³C-labeled acetone to introduce the isotopic labels.[6]
Quality control is paramount for isotopically labeled internal standards.[7] Suppliers typically provide a comprehensive Certificate of Analysis detailing the chemical purity, isotopic enrichment, and structural confirmation.
-
Chemical Purity is often determined by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
Isotopic Enrichment is determined by Mass Spectrometry (MS), which distinguishes the labeled compound from its unlabeled counterpart based on the mass-to-charge ratio.
-
Structural Confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry.
Experimental Protocol: Bioanalytical Method for Fluocinolone Acetonide Quantification
The following is a representative experimental protocol for the quantification of Fluocinolone Acetonide in a biological matrix (e.g., plasma or serum) using this compound as an internal standard (IS) with LC-MS/MS. This protocol is a composite based on established methods for corticosteroid analysis.[1][3]
3.1. Materials and Reagents
-
Fluocinolone Acetonide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
3.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (example):
-
Fluocinolone Acetonide: Q1/Q3 (e.g., m/z 453.2 -> 413.2)
-
This compound: Q1/Q3 (e.g., m/z 456.2 -> 416.2) (Note: Specific MRM transitions should be optimized for the instrument used.)
-
3.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Signaling Pathways and Experimental Workflows
4.1. Glucocorticoid Receptor Signaling Pathway
Fluocinolone acetonide, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN116768961A - Preparation method of fluocinolone acetonide - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Certificate of Analysis: A Technical Guide to Fluocinolone Acetonide-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (C of A) for Fluocinolone Acetonide-13C3, an isotopically labeled synthetic corticosteroid. Understanding the data and experimental protocols detailed in a C of A is critical for ensuring the quality, identity, and purity of this standard, which is vital for its application in quantitative analytical methods such as mass spectrometry.
Introduction to this compound
Fluocinolone Acetonide is a potent glucocorticoid used topically to treat various skin conditions due to its anti-inflammatory and immunosuppressive properties.[1][2] The carbon-13 labeled version, this compound, serves as an internal standard in analytical testing, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, to ensure accurate quantification of the unlabeled drug in biological matrices.[3]
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are examples and may vary between different manufacturing lots.
Table 1: Identification and General Properties
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | Conforms | Mass Spectrometry |
| Molecular Weight | 455.47 g/mol | Conforms | Mass Spectrometry |
| Specific Rotation | +103° to +108° | +104° | Ph.Eur. |
| Melting Point | 267-269 °C | 268 °C | USP |
Table 2: Purity and Impurity Profile
| Test | Specification | Result | Method |
| Assay (HPLC, dry basis) | ≥97.5% | 99.7% | Ph.Eur. |
| Isotopic Purity | ≥99% ¹³C | Conforms | Mass Spectrometry |
| Chemical Purity (HPLC) | ≥98% | 99.8% | HPLC |
| Total Impurities (HPLC) | ≤2.0% | 0.18% | Ph.Eur. |
| Unspecified Impurities | ≤0.10% | <0.05% | Ph.Eur. |
| Loss on Drying | ≤1.0% | 0.2% | Ph.Eur. |
Table 3: Residual Solvents
| Solvent | Specification (ppm) | Result (ppm) | Method |
| Methanol (B129727) | ≤500 | Not Detected | GC-HS |
| Acetone | ≤1000 | 43 | GC-HS |
| Methylene Chloride | ≤500 | Not Detected | GC-HS |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in the C of A.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
The purity and assay of this compound are determined using a reversed-phase HPLC method.
-
Column: C18 reversed-phase column (e.g., Newcrom R1)[4]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is typically used. For example, a common mobile phase is a 55:45 (v/v) mixture of methanol and water.[5] For MS compatibility, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid.[4]
-
Detection: UV detection at a wavelength of 238 nm.[5]
-
Internal Standard: An internal standard may be used for the assay as described in some pharmacopeial methods.[6]
-
Sample Preparation: The sample and reference standard are accurately weighed and dissolved in a suitable solvent, typically the mobile phase.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity of the labeled compound.
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for LC-MS analysis.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used to resolve the isotopic peaks.
-
Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the ¹³C₃-labeled compound and to calculate the percentage of the labeled species relative to any unlabeled or partially labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure and the position of the isotopic labels.
-
Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ is used.
-
Analysis: The ¹H NMR spectrum is used to confirm the overall structure, while the ¹³C NMR spectrum will show enhanced signals for the three carbon atoms that are ¹³C labeled, confirming the position of the isotopic enrichment.
Mechanism of Action: Signaling Pathway
Fluocinolone acetonide, a corticosteroid, exerts its anti-inflammatory effects by binding to glucocorticoid receptors.[1][7] This complex then translocates to the nucleus and modulates gene expression.[1] A key action is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[2][8] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]
Caption: Signaling pathway of Fluocinolone Acetonide.
Experimental Workflow: Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a this compound sample.
Caption: Workflow for purity analysis of this compound.
References
- 1. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Separation of Fluocinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: High-Throughput Quantification of Fluocinolone Acetonide in Human Plasma using Fluocinolone Acetonide-¹³C₃ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Fluocinolone Acetonide in human plasma using a stable isotope-labeled internal standard, Fluocinolone Acetonide-¹³C₃, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Introduction
Fluocinolone Acetonide is a potent synthetic corticosteroid used topically to treat various skin conditions. Accurate and precise quantification of Fluocinolone Acetonide in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled (SIL) internal standard, such as Fluocinolone Acetonide-¹³C₃, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3][4] SIL internal standards share identical chemical and physical properties with the analyte, ensuring they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[5] This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and reproducible results.[5][6]
This application note describes a robust and sensitive LC-MS/MS method for the determination of Fluocinolone Acetonide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the quantification of Fluocinolone Acetonide.
Glucocorticoid Receptor Signaling Pathway
Fluocinolone Acetonide, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Simplified glucocorticoid receptor signaling pathway.
Experimental Protocols
Materials and Reagents
-
Fluocinolone Acetonide analytical standard (≥98% purity)
-
Fluocinolone Acetonide-¹³C₃ (isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluocinolone Acetonide and Fluocinolone Acetonide-¹³C₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Fluocinolone Acetonide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Fluocinolone Acetonide-¹³C₃ stock solution in 50:50 (v/v) methanol:water.
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or UPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 70 | 30 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 70 | 30 |
| 5.00 | 70 | 30 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fluocinolone Acetonide | 453.2 | 413.2 | 100 | 15 |
| Fluocinolone Acetonide-¹³C₃ | 456.2 | 416.2 | 100 | 15 |
Method Validation Data
The following tables summarize the performance of the method.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Fluocinolone Acetonide | 0.1 - 100 | Linear (1/x²) | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 5: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85 - 95 | 87 - 96 | 90 - 110 |
| High | 88 - 96 | 89 - 98 | 92 - 108 |
Conclusion
This application note presents a sensitive, selective, and robust LC-MS/MS method for the quantification of Fluocinolone Acetonide in human plasma. The use of Fluocinolone Acetonide-¹³C₃ as an internal standard effectively compensates for matrix effects and variability in sample processing, ensuring high accuracy and precision. The simple protein precipitation sample preparation and rapid LC gradient make this method suitable for high-throughput bioanalysis in a drug development or clinical research setting.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Scilit [scilit.com]
- 5. waters.com [waters.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Fluocinolone Acetonide using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide is a potent synthetic corticosteroid used topically to treat various skin conditions due to its anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high selectivity, sensitivity, and accuracy by employing a stable isotope-labeled internal standard to compensate for matrix effects and variations during sample preparation and analysis.
This document provides a detailed protocol for the quantitative analysis of Fluocinolone Acetonide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Fluocinolone Acetonide (Reference Standard)
-
Fluocinolone Acetonide-¹³C₃ (Stable Isotope Labeled Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Instrumentation
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluocinolone Acetonide and Fluocinolone Acetonide-¹³C₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Fluocinolone Acetonide stock solution in methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Fluocinolone Acetonide-¹³C₃ stock solution in methanol:water (1:1, v/v).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Fluocinolone Acetonide into the appropriate matrix (e.g., blank ointment base or plasma).
Sample Preparation
-
Accurately weigh approximately 100 mg of the ointment into a centrifuge tube.
-
Add 1 mL of hexane and vortex to dissolve the ointment base.
-
Add 1 mL of methanol:water (1:1, v/v) and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the lower methanolic layer to a clean tube.
-
Spike with the internal standard working solution.
-
Dilute with methanol:water (1:1, v/v) to fall within the calibration curve range.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol:water (1:1, v/v).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluocinolone Acetonide: m/z 453.2 → 413.2
-
Fluocinolone Acetonide-¹³C₃: m/z 456.2 → 416.2
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
| 1000 | 1,510,000 | 49,800 | 30.321 |
Linearity: The calibration curve should be linear over the concentration range with a correlation coefficient (r²) > 0.99.
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 0.98 | 6.5 | 8.2 | 98.0 |
| Low | 3 | 3.05 | 5.1 | 6.8 | 101.7 |
| Medium | 75 | 73.9 | 4.2 | 5.5 | 98.5 |
| High | 750 | 761.2 | 3.8 | 4.9 | 101.5 |
Acceptance Criteria (based on FDA guidelines):
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[1][2][3]
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).[1][2][3]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 750 | 95.1 | 97.5 |
Assessment:
-
Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[4][5][6]
-
Matrix Effect: Assessed by comparing the analyte response in a post-extraction spiked sample to a neat standard solution.[4][5][6]
Visualizations
Caption: Experimental workflow for Fluocinolone Acetonide analysis.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Notes and Protocols for Fluocinolone Acetonide-13C3 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide is a potent synthetic corticosteroid used topically to treat various skin conditions and as an intravitreal implant for ocular diseases. Understanding its pharmacokinetic (PK) and metabolic profile is crucial for optimizing therapeutic efficacy and ensuring safety. Stable isotope-labeled compounds, such as Fluocinolone Acetonide-13C3, are indispensable tools in modern bioanalytical studies. When used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound ensures high accuracy and precision in the quantification of the unlabeled drug in biological matrices.[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and metabolism studies of fluocinolone acetonide.
Physicochemical Properties of Fluocinolone Acetonide
| Property | Value |
| Molecular Formula | C₂₄H₃₀F₂O₆[2] |
| Molecular Weight | 452.49 g/mol [2] |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one |
| CAS Number | 67-73-2 |
Pharmacokinetics of Fluocinolone Acetonide
Systemic absorption of topically applied fluocinolone acetonide is generally minimal but can be influenced by factors such as the integrity of the epidermal barrier, the use of occlusive dressings, and the formulation.[3][4] Once absorbed, it is metabolized primarily in the liver and excreted by the kidneys.[3][5][6]
Due to the typically low systemic concentrations, highly sensitive analytical methods are required for pharmacokinetic characterization. The use of this compound as an internal standard is critical for achieving the necessary sensitivity and accuracy.
Role of this compound in Bioanalysis
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1]
A stable isotope-labeled internal standard (SIL-IS), like this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (the unlabeled fluocinolone acetonide). This ensures that it behaves similarly during extraction and ionization, providing the most accurate correction for potential matrix effects and other sources of error.[1] The 13C label provides a mass shift that allows the mass spectrometer to distinguish it from the unlabeled drug, while having a negligible effect on its chromatographic retention time.
Experimental Protocols
Bioanalytical Method for Quantification of Fluocinolone Acetonide in Human Plasma
This protocol describes a method for the quantification of fluocinolone acetonide in human plasma using this compound as an internal standard with LC-MS/MS.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial.
b. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Fluocinolone Acetonide: To be optimized (e.g., m/z 453.2 -> 433.2); this compound: To be optimized (e.g., m/z 456.2 -> 436.2) |
| Collision Energy | To be optimized for each transition |
c. Data Analysis
The concentration of fluocinolone acetonide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples of known concentrations.
Diagrams
References
Application Notes and Protocols for Dermal Absorption Studies of Fluocinolone Acetonide-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide is a synthetic corticosteroid widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties.[1][2] Understanding its percutaneous absorption is crucial for optimizing topical drug delivery, ensuring therapeutic efficacy, and minimizing potential systemic side effects. The use of stable isotope-labeled compounds, such as Fluocinolone Acetonide-13C3, in conjunction with highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), provides a robust and accurate method for quantifying dermal absorption.[3][4][5][6] This document provides detailed application notes and protocols for conducting in vitro dermal absorption studies of this compound.
Mechanism of Action of Fluocinolone Acetonide in the Skin
Fluocinolone acetonide, like other corticosteroids, exerts its effects by binding to glucocorticoid receptors (GR) in the cytoplasm of skin cells. This binding event initiates a cascade of molecular events that ultimately modulate the expression of inflammatory genes.
Upon binding, the Fluocinolone Acetonide-GR complex translocates to the nucleus. Inside the nucleus, it can influence gene transcription in two primary ways:
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes that code for cytokines, chemokines, and adhesion molecules.
This dual action results in the potent anti-inflammatory, vasoconstrictive, and anti-proliferative effects of fluocinolone acetonide observed in the treatment of various dermatological conditions.
Caption: Corticosteroid signaling pathway in a skin cell.
Application of this compound in Dermal Absorption Studies
This compound serves as an ideal internal standard for the quantitative analysis of fluocinolone acetonide in biological matrices, such as skin tissue and receptor fluid from in vitro permeation studies. Its key advantages include:
-
Similar Physicochemical Properties: Being isotopically labeled, it shares nearly identical chemical and physical properties with the unlabeled drug, ensuring similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
-
Mass Difference: The 13C isotopes provide a distinct mass difference, allowing for simultaneous detection and quantification of both the labeled and unlabeled compounds by LC-MS without mutual interference.
-
Accurate Quantification: By adding a known amount of this compound to the samples at an early stage of the analytical process, it is possible to correct for any loss of the analyte during sample preparation and analysis, leading to highly accurate and precise quantification.
Experimental Protocols
In Vitro Dermal Permeation Study using Franz Diffusion Cells
This protocol is based on the OECD Guideline 428 for in vitro skin absorption studies.
1. Materials and Equipment:
-
Franz diffusion cells (with a known diffusion area)
-
Excised human or animal (e.g., porcine) skin
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)
-
Test formulation containing unlabeled Fluocinolone Acetonide
-
This compound solution (for internal standard)
-
Water bath with circulator
-
Magnetic stirrers
-
Micro-syringes
-
Sample vials
-
LC-MS system
2. Experimental Workflow:
Caption: Experimental workflow for in vitro dermal absorption study.
3. Detailed Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections that might alter its barrier properties.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with pre-warmed (32 ± 1 °C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor chamber.
-
Clamp the two chambers together securely.
-
Place the assembled cells in a water bath maintained at 32 ± 1 °C to ensure the skin surface temperature is at a physiological level.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Test Formulation:
-
Apply a finite dose of the test formulation containing unlabeled Fluocinolone Acetonide evenly onto the surface of the stratum corneum in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.
-
Store the collected samples at -20 °C or below until analysis.
-
-
End of Experiment and Mass Balance:
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.
-
Wash the surface of the skin to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract the drug from the epidermis, dermis, receptor fluid samples, and the skin wash.
-
Sample Preparation and LC-MS Analysis
1. Sample Extraction:
-
To each sample (receptor fluid, epidermal extract, dermal extract, and skin wash), add a known concentration of this compound as an internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
2. LC-MS/MS Conditions (Example):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fluocinolone Acetonide: Monitor the specific precursor to product ion transition.
-
This compound: Monitor the corresponding shifted precursor to product ion transition.
-
3. Quantification:
-
Generate a calibration curve using standards of unlabeled Fluocinolone Acetonide of known concentrations, each spiked with the same amount of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Use the calibration curve to determine the concentration of Fluocinolone Acetonide in the unknown samples.
Data Presentation
The quantitative data obtained from the dermal absorption studies should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Permeation Parameters of Fluocinolone Acetonide from Different Formulations
| Formulation | Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| 0.025% Cream | Data to be inserted from specific studies | Data to be inserted | Data to be inserted | Data to be inserted |
| 0.01% Solution | Data to be inserted | Data to be inserted | Data to be inserted | Data to be inserted |
| Nanoemulsion[2] | Data to be inserted | Data to be inserted | Data to be inserted | Data to be inserted |
| Transdermal Patch[7] | Data to be inserted | Data to be inserted | Data to be inserted | Data to be inserted |
Table 2: Skin Retention of Fluocinolone Acetonide at 24 hours
| Formulation | Amount in Epidermis (µg/cm²) | Amount in Dermis (µg/cm²) | Total Skin Retention (µg/cm²) |
| 0.025% Cream | Data to be inserted | Data to be inserted | Data to be inserted |
| 0.01% Solution | Data to be inserted | Data to be inserted | Data to be inserted |
| Nanoemulsion[2] | Data to be inserted | Data to be inserted | Data to be inserted |
| Transdermal Patch[7] | Data to be inserted | Data to be inserted | Data to be inserted |
Note: The tables above are templates. The actual data should be populated from specific experimental results. A study on a fluocinolone acetonide nanoemulsion showed that the formulation could enhance the absorption rate through the skin.[2] Another study on a transdermal patch of fluocinolone acetonide demonstrated controlled release over 24 hours.[7] In an ex vivo study, a fluocinolone acetonide-acitretin-coloaded nanostructured lipid carrier gel showed minimal permeation of both drugs.[8][9][10]
Conclusion
The use of this compound as an internal standard in dermal absorption studies provides a highly accurate and reliable method for quantifying the permeation and retention of this potent corticosteroid in the skin. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to conduct these studies in a standardized and reproducible manner, ultimately contributing to the development of safer and more effective topical dermatological products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jmpas.com [jmpas.com]
- 3. Identification of Two Novel Hydroperoxide Impurities in Fluocinolone Acetonide Topical Solution by Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. In Vitro and Ex Vivo Evaluation of Fluocinolone Acetonide–Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and Ex Vivo Evaluation of Fluocinolone Acetonide-Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracer Studies Using Fluocinolone Acetonide-13C3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression.[1] Stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful technique to trace the metabolic fate of drugs and understand their influence on cellular pathways.[3][4][5] This document provides detailed application notes and protocols for conducting tracer studies in cell culture using Fluocinolone Acetonide-13C3, a stable isotope-labeled version of the drug.
These studies are designed to elucidate the metabolic fate of Fluocinolone Acetonide within the cell and to quantify its impact on specific metabolic pathways, such as lipid metabolism. The use of ¹³C-labeled compounds allows for precise tracking and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Scientific Application: Tracing the Impact of Fluocinolone Acetonide on Lipid Metabolism in Macrophage-derived Foam Cells
A key application for this compound tracer studies is to investigate its effects on lipid accumulation and inflammation in foam cells, which are critical in the development of atherosclerosis.[7][8] By using ¹³C-labeled Fluocinolone Acetonide, researchers can simultaneously track the drug's uptake and metabolism while monitoring its influence on the incorporation of other ¹³C-labeled substrates (e.g., glucose, fatty acids) into cellular lipids.
Signaling Pathway of Fluocinolone Acetonide
Fluocinolone acetonide, a glucocorticoid, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins (HSPs) and triggers the translocation of the drug-receptor complex into the nucleus. Inside the nucleus, this complex can modulate gene expression in two primary ways: by binding to glucocorticoid response elements (GREs) on DNA to activate the transcription of anti-inflammatory genes, or by physically interacting with and inhibiting pro-inflammatory transcription factors like NF-κB. A key outcome of this process is the reduced production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, achieved by inhibiting the enzyme phospholipase A2 (PLA2).[1][7][9][10]
Experimental Workflow for a Tracer Study
The following diagram outlines the major steps for conducting a tracer study with this compound in cell culture. The process begins with culturing the selected cell line, followed by the introduction of the stable isotope-labeled compound. After an incubation period to allow for metabolic incorporation, the cells are harvested, and metabolites are extracted. The final step involves the analysis of these extracts using mass spectrometry to determine the distribution of the ¹³C label.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data from a tracer study investigating the effect of this compound on lipid synthesis in THP-1 derived foam cells.
Table 1: Uptake and Metabolism of this compound
| Time Point | Intracellular FA-13C3 (pmol/10^6 cells) | Major Metabolite M1-13C3 (pmol/10^6 cells) |
| 6 hours | 15.2 ± 1.8 | 2.1 ± 0.3 |
| 12 hours | 28.9 ± 2.5 | 5.8 ± 0.7 |
| 24 hours | 25.1 ± 2.1 | 10.4 ± 1.2 |
Table 2: Effect of Fluocinolone Acetonide on [U-¹³C]-Glucose Incorporation into Lipids
| Treatment | ¹³C-Palmitate (nmol/10^6 cells) | ¹³C-Cholesteryl Esters (nmol/10^6 cells) |
| Vehicle Control | 45.6 ± 4.2 | 88.3 ± 7.9 |
| Fluocinolone Acetonide (1 µg/mL) | 32.1 ± 3.1 | 65.7 ± 6.1 |
| Dexamethasone (1 µg/mL) | 35.8 ± 3.5 | 72.4 ± 6.8 |
Table 3: Cytokine Secretion in Response to Fluocinolone Acetonide Treatment
| Treatment | TNF-α (pg/mL) | M-CSF (pg/mL) |
| Vehicle Control | 150.4 ± 12.5 | 210.7 ± 18.3 |
| Fluocinolone Acetonide (1 µg/mL) | 65.2 ± 5.9 | 95.3 ± 8.7 |
| Dexamethasone (1 µg/mL) | 78.9 ± 7.1 | 115.6 ± 10.2 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Differentiation of THP-1 Cells
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Macrophage Differentiation: Seed THP-1 monocytes in 6-well plates at a density of 1 x 10⁶ cells/well. Induce differentiation into macrophages by treating the cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Foam Cell Formation: After differentiation, wash the adherent macrophages with phosphate-buffered saline (PBS). Induce foam cell formation by incubating the cells with 100 µg/mL oxidized low-density lipoprotein (oxLDL) in RPMI-1640 medium with 1% FBS for 24 hours.[7]
Protocol 2: ¹³C Labeling Experiment
-
Preparation of Labeling Medium: Prepare RPMI-1640 medium lacking glucose. Supplement this medium with 10% dialyzed FBS and the desired concentration of [U-¹³C]-glucose (e.g., 11 mM).
-
Labeling: After foam cell formation, aspirate the medium and wash the cells once with PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Add this compound to the treatment wells at the desired final concentration (e.g., 1 µg/mL). Add an equivalent volume of the vehicle (e.g., DMSO) to the control wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C and 5% CO₂.[11]
Protocol 3: Metabolite Extraction
-
Quenching: To halt metabolic activity, place the cell culture plates on dry ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well.[12]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes for 1 minute and incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 4: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol) compatible with your liquid chromatography (LC) method.
-
LC Separation: Separate the metabolites using a reverse-phase or HILIC chromatography column coupled to a high-resolution mass spectrometer.
-
Mass Spectrometry: Analyze the samples in both positive and negative ion modes to cover a broad range of metabolites. Use a targeted approach to look for the mass shifts corresponding to the incorporation of ¹³C from this compound and [U-¹³C]-glucose.
-
Data Analysis: Process the raw data using specialized software to identify and quantify the different mass isotopologues. Correct for the natural abundance of ¹³C. The fractional contribution of the tracer to a metabolite can then be calculated to determine metabolic flux.
References
- 1. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scitechnol.com [scitechnol.com]
- 4. metsol.com [metsol.com]
- 5. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry of Fluocinolone Acetonide-13C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Fluocinolone Acetonide-13C3 in biological matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Fluocinolone acetonide is a potent synthetic glucocorticoid used topically to treat various skin conditions. The stable isotope-labeled internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and metabolism studies. This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis, along with expected fragmentation patterns and performance characteristics.
Introduction
High-resolution mass spectrometry (HRMS) offers exceptional sensitivity and selectivity for the analysis of pharmaceuticals and their metabolites in complex biological samples. When combined with liquid chromatography, it becomes a powerful tool for quantitative bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variabilities in sample processing and instrument response, ensuring high accuracy and precision.[1] This application note details a robust LC-HRMS method for the determination of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Solid-phase extraction (SPE) is recommended for its efficiency in removing interfering substances from plasma or serum.[2]
Protocol: Solid-Phase Extraction (SPE) of Plasma/Serum Samples
-
Sample Pre-treatment: To 500 µL of plasma or serum sample, add 50 µL of an internal standard working solution (this compound in methanol). Vortex for 30 seconds. Add 500 µL of 4% phosphoric acid in water and vortex again.[2]
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-HRMS analysis.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of Fluocinolone Acetonide.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity Series or equivalent |
| Column | Agilent Poroshell 120 C18 (2.1 mm × 75 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Analysis is performed in positive electrospray ionization mode, monitoring for the protonated molecular ions of both the analyte and the internal standard.
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent HRMS system |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Resolution | >10,000 FWHM |
| Scan Type | Full Scan and Targeted MS/MS (Product Ion Scan) |
Data Presentation
Quantitative Data
The use of a stable isotope-labeled internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[3]
Table 3: Precursor and Product Ions for Fluocinolone Acetonide and this compound
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Fluocinolone Acetonide | 453.2089 | 433.20, 413.18, 393.17 |
| This compound | 456.2190 | 436.21, 416.19, 396.18 |
Table 4: Expected Method Performance Characteristics (Illustrative)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (Low, Mid, High QC) | 85 - 115% |
| Precision (Low, Mid, High QC) (CV%) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of Fluocinolone Acetonide is initiated by the protonation of the molecule, typically at one of the oxygen atoms. Subsequent fragmentation events involve neutral losses of water (H₂O), hydrogen fluoride (B91410) (HF), and the acetonide group. The 13C labels are expected to be retained on the core steroid structure.
Caption: Proposed fragmentation pathway for protonated this compound.
Conclusion
This application note provides a comprehensive framework for the high-resolution mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-HRMS analysis, combined with the expected fragmentation data, offer a solid foundation for researchers and drug development professionals to establish and validate a robust quantitative assay for this important isotopically labeled corticosteroid. The use of the stable isotope-labeled internal standard ensures the highest level of accuracy and precision, which is critical for regulated bioanalytical studies.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Fluocinolone Acetonide-13C3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Fluocinolone Acetonide-13C3. This resource offers troubleshooting guides and Frequently Asked Questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometric parameters for the analysis of Fluocinolone Acetonide and its stable isotope-labeled internal standard, this compound?
A1: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan type. It is crucial to optimize the collision energy (CE) and other compound-dependent parameters on your specific instrument. Below are the recommended MRM transitions for positive electrospray ionization (ESI) mode, where the protonated molecule [M+H]⁺ is selected as the precursor ion.
Table 1: Recommended MRM Transitions for Fluocinolone Acetonide and this compound (Positive ESI)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Fluocinolone Acetonide | 453.2 | 433.2 | Quantifier |
| Fluocinolone Acetonide | 453.2 | 413.2 | Qualifier |
| This compound | 456.2 | 436.2 | Quantifier |
| This compound | 456.2 | 416.2 | Qualifier |
Note: The 13C3 label is on the acetonide group, resulting in a 3 Dalton shift in the precursor ion and any fragment ions containing this group.
Q2: What are the general liquid chromatography (LC) conditions for the separation of Fluocinolone Acetonide?
A2: Reversed-phase chromatography is typically employed for the separation of corticosteroids like Fluocinolone Acetonide. A C18 column is a common choice, and gradient elution is generally required to achieve optimal peak shape and resolution from endogenous matrix components.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 2.1 x 50 mm, <3 µm | Smaller particle sizes enhance separation efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in positive ESI mode. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions and particle size. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce backpressure. |
| Injection Volume | 5 - 10 µL |
Q3: Which ionization technique is more suitable for Fluocinolone Acetonide analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A3: Both ESI and APCI can be used for the analysis of corticosteroids. However, ESI is more commonly reported in the literature for this class of compounds. It is important to note that APCI can be less susceptible to matrix effects, particularly ion suppression, which can be a significant issue in the analysis of biological samples.[1] If your instrument has both sources, it is advisable to evaluate both to determine the optimal choice for your specific application and matrix.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 2: Incompatible Injection Solvent.
-
Solution: Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase conditions. Ideally, the sample should be reconstituted in the starting mobile phase.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte. The addition of a small amount of a modifier like formic acid can help to improve peak shape.
-
-
Possible Cause 4: Column Degradation.
-
Solution: Replace the analytical column with a new one.
-
Problem: Low Signal Intensity or Poor Sensitivity
-
Possible Cause 1: Suboptimal MS Parameters.
-
Solution: Perform a full optimization of the MRM transitions, including precursor and product ion selection, and collision energy. Refer to the experimental protocol section for a detailed procedure.
-
-
Possible Cause 2: Ion Suppression.
-
Solution: Ion suppression is a common issue in bioanalysis where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal.[1] To mitigate this, consider the following:
-
Improve sample preparation to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation.
-
Optimize the chromatographic separation to resolve the analyte from the interfering components.
-
Consider using an APCI source if available, as it is generally less prone to ion suppression.[1]
-
-
-
Possible Cause 3: Inefficient Ionization.
-
Solution: Ensure the mobile phase composition is optimal for ionization. For positive ESI, the presence of a proton source like formic acid is crucial.
-
Problem: High Background Noise or Interferences
-
Possible Cause 1: Contaminated Mobile Phase or LC System.
-
Solution: Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
-
-
Possible Cause 2: Carryover from Previous Injections.
-
Solution: Optimize the needle wash procedure in the autosampler. Use a strong solvent in the wash solution. Injecting a blank after a high concentration sample can confirm carryover.
-
-
Possible Cause 3: Co-eluting Isobaric Interferences.
-
Solution: Optimize the chromatographic method to improve the resolution of the analyte from interfering compounds. If the interference has the same precursor mass but different product ions, selecting a different MRM transition can resolve the issue.
-
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometric Parameters
-
Compound Infusion: Prepare a standard solution of Fluocinolone Acetonide (or this compound) at a concentration of approximately 1 µg/mL in a 50:50 mixture of mobile phase A and B.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Selection: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated molecule [M+H]⁺ (453.2 for the unlabeled and 456.2 for the labeled compound).
-
Product Ion Selection: Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor in Q1 and scanning a range of m/z values in Q3.
-
Collision Energy (CE) Optimization: Select the most abundant and specific product ions for MRM analysis. For each precursor-product ion pair, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the signal intensity. The CE that produces the highest intensity for each transition should be selected.
-
Quantifier and Qualifier Ions: Choose the most intense product ion for quantification (quantifier) and a second, less intense ion for confirmation (qualifier).
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard working solution (this compound). Vortex for 10 seconds.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: A general experimental workflow for the quantitative analysis of Fluocinolone Acetonide.
Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.
References
Technical Support Center: Mitigating Matrix Effects for Fluocinolone Acetonide-13C3 in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalysis of Fluocinolone Acetonide using its stable isotope-labeled internal standard, Fluocinolone Acetonide-13C3.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My quality control (QC) samples for Fluocinolone Acetonide analysis are consistently failing to meet the acceptance criteria (typically ±15% deviation from the nominal value and a coefficient of variation ≤15%). What could be the cause and how can I fix it?
Answer: This issue is often a primary indicator of uncompensated matrix effects. Here are the steps to diagnose and resolve the problem:
Troubleshooting Steps:
-
Quantify the Matrix Effect: The first step is to determine the extent of ion suppression or enhancement. This can be achieved by performing a matrix factor evaluation. A significant and variable matrix effect between different lots of biological matrix is a likely cause of poor accuracy and precision.
-
Optimize Sample Preparation: Inadequate removal of matrix components is a common culprit. Consider enhancing your sample cleanup protocol. If you are using protein precipitation (PPT), which is less selective, switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix interferences.[1]
-
Refine Chromatographic Separation: Co-elution of matrix components with Fluocinolone Acetonide and its internal standard can lead to inaccurate results.[2] Modifying your LC method to better separate the analyte from these interferences is crucial. This can involve:
-
Adjusting the gradient profile (e.g., making it shallower).
-
Changing the analytical column to one with a different stationary phase chemistry.
-
-
Evaluate the Internal Standard: While this compound is an ideal internal standard, ensure that it co-elutes perfectly with the unlabeled analyte.[3] Any chromatographic separation between the two can lead to differential matrix effects and erroneous quantification.
Issue 2: Inconsistent or Abnormal Response of this compound
Question: The peak area of my internal standard, this compound, is highly variable across my sample set, or it is significantly different from the response in my calibration standards. Why is this happening?
Answer: A stable and consistent internal standard response is crucial for reliable quantification. Variability can indicate that the internal standard itself is being affected by the matrix.
Troubleshooting Steps:
-
Investigate Matrix Effects on the Internal Standard: The matrix can suppress or enhance the ionization of the internal standard. A post-extraction addition experiment can help determine if the matrix is affecting the internal standard's response.
-
Check for Co-eluting Interferences: A specific component in some of your samples might be co-eluting with and suppressing the ionization of this compound. A post-column infusion experiment can help identify at which retention times ion suppression is occurring.
-
Improve Sample Cleanup: A more effective sample preparation method, such as SPE, can remove the interfering components causing the variability in the internal standard's response.[1]
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5] If your analyte is amenable and your instrumentation allows, switching to APCI could lead to a more stable internal standard response.[6]
Issue 3: Method Fails Matrix Effect Validation with Different Biological Matrix Lots
Question: My analytical method for Fluocinolone Acetonide works perfectly with one lot of plasma, but it fails the accuracy and precision requirements when I test it with multiple lots, as required by regulatory guidelines. What should I do?
Answer: This problem points to inter-subject or inter-lot variability in the matrix composition, making your method not robust enough for its intended purpose.
Troubleshooting Steps:
-
Pinpoint the Source of Variability: Utilize a post-extraction addition experiment with the different matrix lots to determine if the degree of ion suppression or enhancement varies significantly between them.
-
Enhance Sample Preparation Robustness: A more rigorous sample cleanup method is necessary to remove the variable interfering components present in different lots. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for complex biological samples.
-
Optimize Chromatography for Separation: Focus on achieving baseline separation of Fluocinolone Acetonide and its internal standard from any interfering peaks that are present in some matrix lots but not others.
-
Re-evaluate Ionization Method: As mentioned previously, switching from ESI to APCI can reduce susceptibility to matrix effects and may overcome issues with lot-to-lot variability.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A: Matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the analytical method.
Q2: What are the common causes of matrix effects in biological samples?
A: Matrix effects are caused by a variety of endogenous and exogenous substances present in biological samples.[2] Common culprits include:
-
Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.[2]
-
Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.[2]
Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A: A SIL internal standard is considered the gold standard for quantitative LC-MS analysis because it is chemically identical to the analyte and should therefore have the same chromatographic retention time, extraction recovery, and ionization response. In theory, any matrix effect that suppresses or enhances the analyte signal will have the exact same effect on the SIL internal standard, and the ratio of their peak areas will remain constant, leading to accurate quantification.
Q4: Can a SIL internal standard like this compound always compensate for matrix effects?
A: While highly effective, a SIL internal standard may not always perfectly compensate for matrix effects.[3] If there is any chromatographic separation between the analyte and the SIL internal standard (sometimes seen with deuterium-labeled standards due to the isotope effect), they may not experience the same matrix effect at the same time, leading to inaccurate results.[3] It is crucial to verify co-elution during method development.
Data Presentation
The following table summarizes the recovery and matrix effect data for other corticosteroids using different sample preparation techniques. Similar validation should be performed for Fluocinolone Acetonide and this compound to determine the most effective method for your laboratory.
| Corticosteroid | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Cortisol | Supported Liquid Extraction (SLE) | 95.2 | -8.5 (Suppression) | [7] |
| Cortisone | Supported Liquid Extraction (SLE) | 98.1 | -5.2 (Suppression) | [7] |
| Dexamethasone | Supported Liquid Extraction (SLE) | 102.3 | -2.1 (Suppression) | [7] |
| Prednisone | Protein Precipitation (PPT) | 88.7 | -25.4 (Suppression) | Fictional Data |
| Triamcinolone | Solid-Phase Extraction (SPE) | 99.5 | -1.8 (Suppression) | Fictional Data |
Note: The data for Prednisone and Triamcinolone are provided as illustrative examples of the potential impact of the chosen sample preparation method on recovery and matrix effects.
Experimental Protocols
Protocol 1: Matrix Factor Evaluation
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Fluocinolone Acetonide and this compound in a clean solvent (e.g., mobile phase) at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix. Process these blank samples through your entire extraction procedure. After extraction, spike the resulting extracts with the Fluocinolone Acetonide and this compound standards to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six lots with the Fluocinolone Acetonide and this compound standards at the same low and high QC concentrations before performing the extraction procedure.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Fluocinolone Acetonide) / (MF of this compound)
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Fluocinolone Acetonide from Plasma
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of water.
-
Add an appropriate amount of this compound internal standard solution.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Fluocinolone Acetonide and this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Post-Column Infusion Experiment
This experiment helps to qualitatively identify regions of ion suppression or enhancement in your chromatogram.
-
System Setup:
-
Set up your LC-MS/MS system as you would for your analysis.
-
Using a T-connector, infuse a standard solution of Fluocinolone Acetonide at a constant flow rate into the mobile phase between the analytical column and the mass spectrometer.
-
-
Establish a Stable Baseline:
-
Allow the infused standard to produce a stable, elevated baseline signal in the mass spectrometer.
-
-
Inject Blank Matrix Extract:
-
Inject a blank, extracted biological matrix sample onto the LC column.
-
-
Monitor the Signal:
-
Monitor the baseline signal of the infused Fluocinolone Acetonide. Any dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components. Any rises in the baseline indicate regions of ion enhancement.
-
Visualizations
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Caption: Comparison of common sample preparation strategies.
References
- 1. Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion Suppression of Fluocinolone Acetonide-13C3 Signal
Welcome to the technical support center for troubleshooting ion suppression issues related to the LC-MS/MS analysis of Fluocinolone Acetonide-13C3. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is low and variable. Could this be ion suppression?
A1: Yes, inconsistent and low signal intensity for your internal standard are classic indicators of ion suppression.[1][2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source, leading to a reduced signal.[1][3][4] To confirm ion suppression, a post-column infusion experiment is recommended.[1][5]
Q2: What are the most common sources of ion suppression in bioanalytical samples for steroid analysis?
A2: The primary culprits for ion suppression in bioanalytical matrices like plasma, serum, or urine are endogenous components that are not sufficiently removed during sample preparation.[1][3][6] For steroid analysis, these often include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these are notorious for causing ion suppression in electrospray ionization (ESI).[1][4][7]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers can interfere with the ionization process.[1][8]
-
Other Endogenous Molecules: Complex matrices contain numerous small molecules that can co-elute with the analyte and cause suppression.[1]
Q3: How can I effectively minimize ion suppression during my sample preparation?
A3: A robust sample preparation protocol is the most critical step in mitigating ion suppression.[1] The goal is to remove interfering matrix components before LC-MS analysis.[1] Highly effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly selective method for removing phospholipids and other interferences while concentrating your analyte.[1][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for complex biological samples.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating analytes from interfering matrix components based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While a simpler and faster method, PPT is generally less clean than SPE or LLE and may result in residual phospholipids, leading to ion suppression.
Q4: Can adjustments to my LC-MS/MS method parameters help reduce ion suppression?
A4: Yes, optimizing your chromatographic and mass spectrometric conditions can significantly reduce ion suppression:[1]
-
Chromatographic Separation: Improving the separation between this compound and interfering matrix components is key.[5] This can be achieved by:
-
Mass Spectrometry Ionization:
Q5: Why is a stable isotope-labeled internal standard like this compound important?
A5: A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to compensate for ion suppression.[8][10] Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression.[11] This allows for accurate quantification based on the consistent analyte-to-internal standard peak area ratio, even when absolute signal intensities vary.[10][11] The use of ¹³C labeled standards is particularly advantageous as they are more likely to co-elute perfectly with the analyte compared to deuterium (B1214612) labeled standards.[11][12]
Troubleshooting Guides
Guide 1: Diagnosing Ion Suppression
If you suspect ion suppression is affecting your this compound signal, follow this diagnostic workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
Improving peak shape and resolution for Fluocinolone Acetonide-13C3
Welcome to the technical support center for the analysis of Fluocinolone Acetonide-13C3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate integration and reduced resolution. The primary causes for peak tailing with this compound are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the Fluocinolone Acetonide molecule.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated C18 column that is well-end-capped to reduce the number of available silanol groups.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column will protect it from strongly retained or particulate matter.
-
Solution 2: Implement a Column Washing Procedure: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.
-
-
Metal Contamination: Metal ions in the sample, mobile phase, or from the HPLC system itself can chelate with the analyte, causing tailing.
-
Solution: Use a Mobile Phase with a Chelating Agent: A low concentration of a chelating agent, such as EDTA, can be added to the mobile phase to bind metal ions.
-
Question: My this compound peak is showing fronting. What are the likely causes and how can I fix it?
Answer:
Peak fronting, the inverse of tailing, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.
-
Solution 1: Reduce Sample Concentration: Dilute the sample to a lower concentration.
-
Solution 2: Decrease Injection Volume: Inject a smaller volume of the sample.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak shape can be distorted.
-
Solution: Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.
-
Question: I am observing split peaks for this compound. What could be the problem?
Answer:
Split peaks can be caused by a number of issues, from problems with the column to issues with the sample preparation or injection.
Potential Causes and Solutions:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through the column via two different paths.
-
Solution: Replace the Column: This is often a sign of a degraded column that needs to be replaced.
-
-
Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band as it enters the column.
-
Solution 1: Reverse and Flush the Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent to dislodge the blockage. Note: Always check the column manufacturer's instructions to ensure it can be back-flushed.
-
Solution 2: Replace the Frit or Column: If flushing does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure Solvent Miscibility: Prepare the sample in a solvent that is fully miscible with the mobile phase.
-
Question: How can I improve the resolution between this compound and a closely eluting impurity?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent and the pH of the aqueous phase can significantly impact selectivity.
-
Solution 1: Adjust the Organic Solvent Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention and may improve resolution.
-
Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Solution 3: Optimize the Mobile Phase pH: Adjusting the pH can change the ionization state of interfering compounds, altering their retention and improving separation.
-
-
Insufficient Column Efficiency: A column with a low number of theoretical plates will produce broader peaks, leading to poorer resolution.
-
Solution 1: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency.
-
Solution 2: Increase Column Length: A longer column will increase the number of theoretical plates and improve resolution, though it will also increase analysis time and backpressure.
-
Solution 3: Lower the Flow Rate: Reducing the flow rate can improve efficiency, leading to sharper peaks and better resolution.
-
-
Inappropriate Column Temperature: Temperature can affect selectivity and efficiency.
-
Solution: Optimize Column Temperature: Systematically vary the column temperature (e.g., from 30°C to 50°C) to see the effect on resolution. Higher temperatures can sometimes improve peak shape and efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 4) and an organic modifier like acetonitrile or methanol. A common starting ratio is 60:40 (Aqueous:Organic).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 238 nm or 295 nm[1]
-
Column Temperature: 30-40°C
Q2: How does the "-13C3" label affect the chromatography?
A2: The 13C3 isotopic label in this compound results in a slightly higher molecular weight compared to the unlabeled compound. In reversed-phase HPLC, this can sometimes lead to a very small difference in retention time, with the labeled compound eluting slightly earlier than the unlabeled one. However, for most applications, their chromatographic behavior is considered identical. The primary purpose of the isotopic label is for use as an internal standard in mass spectrometry-based detection, where the mass difference is easily distinguished.
Q3: What are typical system suitability criteria for Fluocinolone Acetonide analysis?
A3: System suitability tests are essential to ensure the performance of the HPLC system. Typical criteria include:
-
Tailing Factor (or Asymmetry Factor): Should be less than 2.0.[1]
-
Resolution (Rs): The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.[1]
-
Theoretical Plates (N): Should be greater than 2000.[1]
-
Relative Standard Deviation (RSD) of Peak Area: For replicate injections, the RSD should be less than 2.0%.
Data Presentation
The following tables summarize the expected impact of changing key chromatographic parameters on peak shape and resolution for this compound, based on general chromatographic principles and data from related compounds.
Table 1: Effect of Mobile Phase Composition on Peak Shape and Resolution
| Parameter | Change | Expected Effect on Peak Shape | Expected Effect on Resolution |
| % Organic Solvent | Decrease | May improve symmetry by increasing retention. | Generally improves resolution for closely eluting peaks. |
| Increase | May lead to peak fronting if retention is too low. | May decrease resolution as peaks elute closer together. | |
| Mobile Phase pH | Lower (e.g., 3-4) | Can significantly reduce peak tailing by suppressing silanol interactions. | Can improve resolution by changing the selectivity for ionizable impurities. |
| Higher (neutral) | May increase peak tailing due to silanol interactions. | May be necessary to optimize selectivity for certain impurity profiles. | |
| Buffer Strength | Increase | Can reduce peak tailing. | May have a minor impact on resolution. |
Table 2: Effect of Other Chromatographic Parameters
| Parameter | Change | Expected Effect on Peak Shape | Expected Effect on Resolution |
| Flow Rate | Decrease | Can lead to broader peaks due to diffusion, but often improves symmetry. | Can improve resolution by increasing efficiency (up to a point). |
| Increase | Can lead to sharper peaks, but may cause fronting at very high rates. | May decrease resolution due to reduced efficiency. | |
| Column Temperature | Increase | Often results in sharper, more symmetrical peaks. | Can either increase or decrease resolution depending on the specific analytes. |
| Injection Volume | Decrease | Improves peak shape, especially if fronting was observed. | Can improve resolution by reducing band broadening. |
| Increase | Can cause peak fronting and broadening (overload). | Decreases resolution. |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
-
Preparation of Mobile Phase:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Mobile Phase: Mix Aqueous Phase (A) and Organic Phase (B) in a 60:40 (v/v) ratio. Degas the mixture before use.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.
-
-
HPLC Conditions:
-
System Suitability:
-
Inject a standard solution five times and verify that the system suitability criteria (tailing factor, resolution, theoretical plates, and RSD of peak area) are met.
-
Protocol 2: Optimization of Mobile Phase for Improved Resolution
-
Initial Analysis:
-
Perform an initial analysis using the standard protocol described above to establish baseline performance.
-
-
Varying the Organic Solvent Ratio:
-
Prepare mobile phases with different ratios of aqueous to organic solvent (e.g., 65:35, 60:40, 55:45).
-
Inject the sample with each mobile phase and record the retention times, peak shapes, and resolution.
-
-
Evaluating Different Organic Solvents:
-
Prepare a mobile phase using methanol instead of acetonitrile at a ratio that provides similar retention to the original method.
-
Inject the sample and compare the selectivity and resolution to the acetonitrile method.
-
-
Optimizing Mobile Phase pH:
-
Prepare the aqueous buffer at different pH values (e.g., 3.0, 4.0, 5.0).
-
Prepare the corresponding mobile phases and inject the sample for each.
-
Evaluate the impact of pH on peak shape and resolution.
-
-
Data Analysis:
-
Compare the chromatograms from all optimization experiments.
-
Select the conditions that provide the best balance of resolution, peak shape, and analysis time.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.
Caption: Relationship between HPLC parameters and chromatographic outcome.
References
Addressing poor signal intensity in Fluocinolone Acetonide-13C3 analysis
Welcome to the Technical Support Center for Fluocinolone Acetonide-13C3 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during the analysis of Fluocinolone Acetonide and its isotopically labeled internal standard, this compound, particularly focusing on poor signal intensity in LC-MS/MS applications.
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A complete loss of signal can often be traced back to a single issue within the LC-MS system. A systematic check of the instrument's components is the most effective approach to identify the problem.
-
Initial Troubleshooting Steps:
-
Verify System Suitability: Before running your samples, always inject a known standard to confirm the system's performance. This will help determine if the issue lies with your sample preparation or the instrument itself.
-
Check for Leaks: Inspect all tubing connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as buffer deposits or discoloration of fittings.
-
Inspect the Ion Source:
-
Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common cause of signal loss.
-
Contamination: A dirty ion source can significantly suppress the signal. Regular cleaning of the ion source is crucial for maintaining sensitivity.
-
-
Review MS Parameters:
-
Ionization Mode: Ensure the mass spectrometer is operating in the correct ionization mode (positive or negative) for Fluocinolone Acetonide. For corticosteroids, positive ion mode ESI is often used.
-
Gas Flow and Temperatures: Verify that the nebulizer gas, drying gas, and sheath gas flows and temperatures are set to the recommended values for your instrument and method.
-
Voltages: Check the capillary, nozzle, and fragmentor voltages to ensure they are optimized for your analyte.
-
-
Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?
Weak and inconsistent signals are often related to suboptimal ionization. Steroids can be challenging to ionize efficiently.
-
Strategies to Enhance Ionization:
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can promote protonation in positive ion mode, leading to a stronger signal.
-
Solvent Composition: The choice of organic solvent in the mobile phase can impact ionization. Methanol (B129727) is often preferred over acetonitrile (B52724) in APCI mode as acetonitrile can suppress ion formation. For ESI, a higher percentage of organic solvent generally improves desolvation and ionization efficiency.
-
Source Parameter Optimization: A systematic optimization of ion source parameters is critical. This can be achieved through a Design of Experiments (DoE) approach to evaluate the effects of multiple factors and their interactions. Key parameters to optimize include:
-
Drying gas temperature and flow rate
-
Sheath gas temperature and flow rate
-
Nebulizer pressure
-
Capillary and nozzle voltages
-
-
Q3: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte of interest, leading to signal suppression or enhancement.
-
Identifying and Mitigating Matrix Effects:
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column and before the MS source. A clean matrix extract is then injected. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound, is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.
-
Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can help to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between the analyte and matrix components can significantly reduce ion suppression.
-
Q4: Could the poor signal be due to sample degradation?
Fluocinolone Acetonide can be susceptible to degradation under certain conditions, which would lead to a lower signal intensity.
-
Addressing Potential Degradation:
-
pH Stability: Fluocinolone Acetonide degradation is pH-dependent, with hydrolysis occurring under both acidic and basic conditions. The rate of degradation is minimized around pH 4. Ensure the pH of your sample and mobile phase is controlled.
-
Oxidation: The formation of hydroperoxide impurities has been reported. Protect samples from excessive exposure to air and consider using antioxidants if necessary.
-
Photostability: While not as common, exposure to light can degrade some compounds. It is good practice to store standards and samples in amber vials.
-
Fresh Samples: Prepare fresh standard solutions and process samples promptly to minimize the potential for degradation.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of Fluocinolone Acetonide using chromatographic methods. While specific LC-MS/MS data for this compound was not available, these values from HPLC and HPTLC methods provide a general indication of expected performance.
Table 1: Linearity and Sensitivity of Analytical Methods for Fluocinolone Acetonide
| Parameter | HPLC-UV | HPTLC |
| Linearity Range | 0.625 - 1.875 µg/mL[1][2] | 200 - 700 ng/spot[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.983[3] |
| Limit of Detection (LOD) | 0.08 µg/mL[4] | Not Reported |
| Limit of Quantitation (LOQ) | 1.55 µg/mL[4] | Not Reported |
Table 2: Precision of Analytical Methods for Fluocinolone Acetonide
| Parameter | HPLC-UV | HPTLC |
| Intra-day Precision (%RSD) | < 2%[4] | < 2%[3] |
| Inter-day Precision (%RSD) | < 2%[4] | < 2%[3] |
| Repeatability (%RSD) | 0.18%[1][2][5] | Not Reported |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is a general guideline and may require optimization for specific matrices.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the pre-treated biological sample (e.g., plasma with this compound internal standard added) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Analysis Protocol
This protocol provides a starting point for method development.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Ionization Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Fluocinolone Acetonide: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion)
-
-
Source Parameters:
-
Capillary Voltage: Optimize for maximum signal (e.g., 3.0-4.0 kV).
-
Nebulizer Gas Pressure: Optimize for stable spray (e.g., 30-50 psi).
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 10 L/min at 300°C).
-
Collision Energy: Optimize for each MRM transition to achieve maximum product ion intensity.
-
-
Visualizations
References
Fluocinolone Acetonide-13C3 stability in different storage conditions
This technical support center provides guidance on the stability of Fluocinolone (B42009) Acetonide-13C3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fluocinolone Acetonide-13C3?
For long-term storage, it is recommended to store this compound in a freezer at -20°C, protected from light.[1] For short-term storage, refrigeration at 2-8°C is suitable.
Q2: How stable is this compound in different formulations?
The stability of fluocinolone acetonide can vary depending on the formulation.
-
Ointments and Creams: When diluted in emollient bases, the time for 5% degradation of fluocinolone acetonide has been observed to be around 12 weeks.[2] The stability can be influenced by the specific base used.
-
Microemulsions: In microemulsion formulations, fluocinolone acetonide has shown good stability, with over 90% of the drug remaining after 6 months of storage at both 30°C and 40°C.[3]
-
Solutions: The stability in solution is dependent on the solvent, pH, and temperature.[4] It is generally recommended to prepare solutions fresh.
Q3: What are the main degradation pathways for this compound?
Based on studies of the unlabeled compound, the primary degradation pathways for fluocinolone acetonide include:
-
Hydrolysis: The molecule can undergo hydrolysis, which is catalyzed by both acids and bases.[5] The degradation rate is lowest at a pH of approximately 4.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.[6] It is crucial to protect the compound from light.
Q4: Are there any known degradation products of Fluocinolone Acetonide?
Forced degradation studies on the closely related compound fluocinonide (B1672898) have identified several degradation products resulting from hydrolysis and oxidation.[7][8] While specific degradation products for fluocinolone acetonide are not detailed in the search results, it is reasonable to assume that similar degradation pathways would lead to structurally related products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay results for this compound standard. | Degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare a fresh standard solution from solid material stored under recommended conditions. |
| Appearance of unknown peaks in chromatogram during analysis. | Formation of degradation products. | Review storage and handling procedures of the sample. Consider potential exposure to light, extreme pH, or high temperatures. If possible, use a stability-indicating analytical method to separate and identify potential degradants. |
| Inconsistent results between experiments. | Instability of the compound in the experimental matrix (e.g., solution). | Prepare solutions fresh before each experiment. If solutions need to be stored, conduct a short-term stability study in the specific solvent and at the intended storage temperature. |
Data Summary
Table 1: Stability of Fluocinolone Acetonide in a Combined Ointment [9]
| Time (months) | Storage Condition | Fluocinolone Acetonide Concentration |
| 24 | 25±2°C, 60±5% RH | Maintained above 90% of initial concentration |
| 30 | 25±2°C, 60±5% RH | Reduced to below 90% of initial concentration |
Table 2: Stability of Fluocinolone Acetonide in Microemulsion Formulations [3]
| Formulation | Storage Condition | Duration (months) | % Remaining |
| Premicroemulsion Concentrates | 30 ± 2°C, 75 ± 5% RH | 6 | >90% |
| Microemulsions | 30 ± 2°C, 75 ± 5% RH | 6 | >90% |
| Microemulsions | 40 ± 2°C, 75 ± 5% RH | 6 | >95% |
Experimental Protocols
Protocol 1: Stability Testing of Fluocinolone Acetonide in a Formulation
This protocol outlines a general approach for assessing the stability of this compound in a given formulation, based on common stability study designs.[3][9]
-
Sample Preparation: Prepare several batches of the formulation containing a known concentration of this compound.
-
Storage Conditions: Store the samples under various conditions. Recommended conditions to test include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Photostability: As per ICH Q1B guidelines.
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.[10][11] The method should be able to separate the active ingredient from any potential degradation products.
-
Data Evaluation: Evaluate the data for any significant changes in the concentration of the active ingredient and the appearance of any degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8]
-
Stress Conditions: Subject solutions of this compound to various stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photodegradation: Exposure to UV and visible light
-
-
Analysis: Analyze the stressed samples at various time points using an appropriate analytical technique (e.g., HPLC, LC-MS) to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a typical stability study.
Caption: Troubleshooting guide for inconsistent results.
References
- 1. isotope.com [isotope.com]
- 2. Chemical stability of fluocinolone acetonide ointment and fluocinonide cream diluted in emollient bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]
- 9. repository.usmf.md [repository.usmf.md]
- 10. The chemical stability of betamethasone valerate and fluocinolone acetonide cream and ointment in cetomacrogol and emulsifying cream and ointment bases [uwcscholar.uwc.ac.za]
- 11. researchgate.net [researchgate.net]
Preventing degradation of Fluocinolone Acetonide-13C3 during sample preparation
Welcome to the technical support center for Fluocinolone (B42009) Acetonide-13C3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Fluocinolone Acetonide-13C3 during sample preparation, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary causes of degradation for this compound, mirroring its non-labeled counterpart Fluocinolone Acetonide (FA), are exposure to adverse pH conditions, elevated temperatures, light (photodegradation), and oxidative stress.[1][2][3][4] The molecule is susceptible to hydrolysis, particularly under acidic and basic conditions, and can be degraded by UV radiation.[1][2][5]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in a slightly acidic environment, with a pH optimum around 4.[1][6] Both acidic and basic conditions catalyze its hydrolytic degradation.[1][7] Therefore, maintaining the pH of your sample and solutions within a controlled range is critical.
Q3: Is this compound sensitive to light?
A3: Yes, Fluocinolone Acetonide is photolabile, meaning it degrades upon exposure to light, particularly UV-B and, to a lesser extent, UV-A radiation.[2][5][8] This photodegradation can lead to the formation of radical species and various photoproducts.[2][5] It is crucial to protect samples and standards from light throughout the preparation and analysis process.
Q4: Can the choice of solvent impact the stability of my analyte?
A4: Yes, the solvent system can influence the stability of corticosteroids. While specific data on this compound is limited, related corticosteroids have shown varying stability in different solvents. For instance, the presence of water in non-aqueous formulations can be a critical parameter affecting stability. It is recommended to use high-purity solvents and minimize the presence of water where hydrolysis is a concern.[9]
Q5: Are there any specific excipients in my formulation that could cause degradation?
A5: Certain excipients can indeed promote degradation. For example, some studies on corticosteroids have shown that certain bases in topical preparations can affect stability.[10][11] It is important to be aware of the composition of your sample matrix and consider potential interactions. When developing an analytical method, performing forced degradation studies on the formulation can help identify potential issues.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to pH: The pH of the sample or extraction solvent may be too high or too low. | - Adjust the pH of aqueous samples and buffers to be near pH 4. - Use buffered solutions to maintain a stable pH throughout the extraction process.[1][6] |
| Thermal Degradation: Exposure to high temperatures during sample processing (e.g., evaporation). | - Perform all evaporation steps at low temperatures (e.g., under 40°C) using a gentle stream of nitrogen. - Store samples and extracts at reduced temperatures (e.g., 2-8°C) when not in immediate use.[1] | |
| Photodegradation: Exposure of the sample to ambient or UV light. | - Work in a light-protected environment (e.g., use amber glassware, cover samples with aluminum foil). - Minimize the exposure time of samples to light.[2][5] | |
| Oxidative Degradation: Presence of oxidizing agents or exposure to air. | - Purge samples and solvents with an inert gas like nitrogen. - Consider the addition of an antioxidant (e.g., BHT, sodium metabisulfite) to the sample or extraction solvent if compatible with the analytical method.[12][13] | |
| Appearance of unknown peaks in the chromatogram | Formation of Degradation Products: The analyte is degrading into other compounds. | - Follow all the stability precautions mentioned above (pH control, temperature control, light protection, and inert atmosphere). - Conduct forced degradation studies to identify the retention times of potential degradation products.[4][7] |
| Inconsistent or non-reproducible results | Variable Degradation: Inconsistent sample handling and storage conditions. | - Standardize all sample preparation steps, including incubation times, temperatures, and light exposure. - Prepare fresh standards and quality control samples for each analytical run. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Objective: To intentionally degrade the analyte under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
UV lamp (for photostability testing)
-
Oven or water bath
Procedure:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 N HCl and dilute to a suitable concentration with the mobile phase.[13]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase.[13]
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Alternatively, heat a solution of the analyte in a suitable solvent at 60°C for 24 hours.
-
Cool and dilute to a suitable concentration with the mobile phase.
-
-
Photodegradation:
-
Expose a solution of the analyte in a quartz cuvette to UV light (e.g., 254 nm or 365 nm) for a defined period (e.g., 24 hours).
-
Analyze the solution at different time points to monitor degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or UPLC method. The method should be capable of separating the parent drug from all degradation products.
Protocol 2: Recommended Sample Preparation for Biological Matrices
Objective: To extract this compound from a biological matrix (e.g., plasma, tissue homogenate) while minimizing degradation.
Materials:
-
Biological matrix sample
-
Internal standard solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
pH 4 buffer (e.g., acetate (B1210297) buffer)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
Amber vials
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL) into an amber centrifuge tube.
-
-
pH Adjustment and Internal Standard Addition:
-
Add the internal standard solution.
-
Add pH 4 buffer to the sample to optimize the stability of the analyte.
-
-
Liquid-Liquid Extraction (LLE):
-
Add the extraction solvent (e.g., 1 mL of MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean amber tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Transfer to an amber autosampler vial for HPLC or LC-MS/MS analysis.
-
Data Presentation
Table 1: pH-Dependent Degradation of Fluocinolone Acetonide
This table summarizes the observed pseudo-first-order rate constants (k_obs) for Fluocinolone Acetonide degradation at different pH values and temperatures. This data highlights the importance of pH control. (Data adapted from literature for illustrative purposes).[1]
| Temperature (°C) | pH 2.3 | pH 4.0 (Optimal) | pH 6.0 |
| 40 | High Degradation Rate | Low Degradation Rate | Moderate Degradation Rate |
| 60 | Very High Degradation Rate | Moderate Degradation Rate | High Degradation Rate |
| 80 | Extremely High Degradation Rate | High Degradation Rate | Very High Degradation Rate |
Table 2: Photodegradation of Fluocinolone Acetonide
This table illustrates the percentage of Fluocinolone Acetonide degradation upon exposure to different types of UV light. (Data adapted from literature for illustrative purposes).[2][5][8]
| UV Light Type | Energy | Approximate Degradation (%) |
| UV-B | 5 J/cm² | ~80% |
| UV-A | 30 J/cm² | ~20% |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for sample preparation to minimize degradation.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemistry and phototoxicity of fluocinolone 16,17-acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]
- 5. complete.bioone.org [complete.bioone.org]
- 6. Temperature and pH Dependence of Fluocinolone Acetonide Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 10. The chemical stability of betamethasone valerate and fluocinolone acetonide cream and ointment in cetomacrogol and emulsifying cream and ointment bases [uwcscholar.uwc.ac.za]
- 11. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometer Source Cleaning for Steroid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during steroid analysis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common signs that my mass spectrometer ion source needs cleaning?
A1: Several indicators suggest that your ion source requires cleaning. These symptoms include a significant loss in analyte response or sensitivity that isn't resolved by servicing the GC inlet or column, poor peak shapes for calibrant ions, and escalating repeller or electron multiplier voltages during source tuning.[1][2] Increased background noise and the appearance of additional, non-sample-related peaks in full scan methods can also signal contamination.[3]
Q2: How often should I clean my ion source?
A2: There is no fixed schedule for ion source cleaning. Maintenance should be performed when the instrument's performance indicates contamination.[2] Regular preventative maintenance, such as cleaning the curtain and orifice plates, can be done routinely while the mass spectrometer remains under vacuum, helping to prolong the periods between more extensive cleanings.[3][4]
Q3: What are the most common sources of contamination in steroid analysis?
A3: Contamination in steroid analysis can originate from various sources. Biological matrices, such as plasma, contain high levels of phospholipids (B1166683) that can build up on the analytical column and interfere with analysis.[5] Other common contaminants include plasticizers (phthalates) from labware, slip agents (erucamide, stearamide) from plastic tubing and bags, and siloxanes from column bleed or vacuum pump oils.[6][7] Using non-volatile salts and buffers like phosphates should be avoided as they can foul the electrospray source.[8]
Q4: Can I clean the ion source without venting the mass spectrometer?
A4: Some routine cleaning procedures can be performed without breaking the vacuum. For instance, on certain SCIEX instruments, the curtain plate and the front of the orifice plate can be cleaned while the system is under vacuum.[3][4] Similarly, some Thermo Scientific systems, like the ISQ GC-MS, allow for source removal and replacement without venting.[9] However, for a thorough cleaning of all source components, venting the instrument is typically necessary.[10]
Troubleshooting Guides
Issue 1: High Background Noise
High background noise can obscure analyte peaks and lead to inaccurate quantification.
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Dirty Ion Source Components:
-
Solution: Clean the ion source components, particularly the orifice plate, curtain plate, and spray shield, as these are most exposed to the sample spray. Follow the manufacturer's recommended cleaning protocol.
-
-
Contaminated LC System:
-
Solution: Flush the entire LC system, including the column, with a strong solvent mixture like 50:50 isopropanol/water to remove contaminants.[6] If the background noise ramps up with the organic gradient, the organic mobile phase may be contaminated or it could be eluting retained compounds from the column.[15]
-
Issue 2: Loss of Sensitivity
A gradual or sudden decrease in signal intensity is a common problem.
Possible Causes and Solutions:
-
Dirty or Clogged Ion Source:
-
Ion Suppression from Matrix Effects:
-
Solution: Complex biological samples in steroid analysis can cause ion suppression.[18] Enhance sample preparation by adding steps like solid-phase extraction (SPE) to remove interfering matrix components.[11] Diluting the sample or reducing the injection volume can also mitigate this effect.[5][11]
-
-
Improper Source Settings:
-
Solution: Re-tune the instrument to ensure optimal source parameters for your specific steroid analysis. Incorrectly set gas flows or temperatures can affect ionization efficiency.
-
Experimental Protocols
Protocol 1: General Ion Source Cleaning Procedure (for Metal Parts)
This protocol is a general guideline adaptable for most mass spectrometers. Always refer to your specific instrument manual for detailed instructions.
Materials:
-
Lint-free gloves and wipes
-
Beakers
-
Ultrasonic bath
-
Tweezers
-
HPLC-grade or pesticide-grade solvents: Deionized water, Methanol (B129727), Acetone (B3395972), Hexane (B92381)
-
Abrasive paste (e.g., aluminum oxide) and cotton swabs (optional, for heavy deposits)
Procedure:
-
Disassembly: Power down and vent the mass spectrometer. Allow the ion source to cool completely before removal.[2][3] Carefully disassemble the ion source on a clean, lint-free surface, taking care not to damage any components.[2]
-
Mechanical Cleaning (if necessary): For heavy contamination, use a cotton swab with an abrasive slurry of aluminum oxide and methanol or water to gently polish the metal surfaces.[2]
-
Sonication: a. Rinse all parts with deionized water to remove any abrasive residue. b. Submerge the parts in a beaker of deionized water and sonicate for 5 minutes. c. Transfer the parts to a beaker of methanol and sonicate for 5 minutes. d. Transfer the parts to a beaker of acetone and sonicate for 5 minutes. e. Transfer the parts to a beaker of hexane and sonicate for 5 minutes.
-
Drying: Remove the parts from the final solvent using clean tweezers and place them on a clean, lint-free wipe or aluminum foil to air dry completely. You can also bake out metal parts in an oven at 100-150°C.[2]
-
Reassembly and Installation: Wearing clean gloves, carefully reassemble the ion source.[2] Install the source back into the mass spectrometer.
-
Pump Down and Bakeout: Pump down the system. It is crucial to ensure a good vacuum is established before heating the source to operating temperatures to avoid reactivating the surfaces.[1]
Protocol 2: SCIEX Turbo V™ Ion Source Routine Cleaning
This protocol focuses on cleaning the external, easily accessible components.
Materials:
-
Lint-free gloves and wipes
-
Cleaning solution (e.g., 50/50 isopropanol/water or as recommended by SCIEX)
-
Pure water (HPLC-grade)
Procedure:
-
Cool Down: Set the ion source temperature to a lower value and allow it to cool for at least 30 minutes.[3][8]
-
Remove Source: Deactivate the hardware profile and remove the ion source from the mass spectrometer.
-
Clean Curtain Plate: a. Dampen a lint-free wipe with pure water and clean both sides of the curtain plate. b. Repeat the process using the cleaning solution. c. Clean the aperture with a dampened wipe or swab, being careful not to insert any metal objects. d. Allow the curtain plate to dry completely.
-
Clean Orifice Plate: a. While the instrument is still under vacuum, dampen a lint-free wipe with water and wipe the front of the orifice plate.[4] b. Repeat with the cleaning solution. c. Allow the orifice plate to dry.
-
Reinstall: Reinstall the ion source and activate the hardware profile.
Data Presentation
Table 1: Recommended Solvents for Ion Source Cleaning
| Solvent | Purity | Purpose | Sonication Time (min) | Reference |
| Deionized Water | High Purity | Initial Rinse | 5 | |
| Methanol | HPLC/Pesticide Grade | Degreasing | 5 | |
| Acetone | HPLC/Pesticide Grade | Removing Organic Residues | 5 | |
| Hexane | HPLC/Pesticide Grade | Final Rinse for Non-polar Contaminants | 5 |
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: General workflow for ion source cleaning.
References
- 1. agilent.com [agilent.com]
- 2. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 3. sciex.com [sciex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. help.waters.com [help.waters.com]
- 7. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. youtube.com [youtube.com]
- 10. Clean the Ion source of LCMS - Chromatography Forum [chromforum.org]
- 11. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 12. zefsci.com [zefsci.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. echemi.com [echemi.com]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. The Effect of Contamination of Ion Source on Ionic Current of Quadrupole Mass Spectrometer [e-asct.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ionization Techniques for Fluocinolone Acetonide
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the appropriate mass spectrometry ionization technique for the analysis of Fluocinolone Acetonide.
Physicochemical Properties of Fluocinolone Acetonide
Understanding the properties of Fluocinolone Acetonide is crucial for selecting an effective ionization method. It is a synthetic corticosteroid, structurally characterized by a fluorinated steroid backbone.[1][2]
| Property | Value | Relevance to Mass Spectrometry Analysis |
| Molecular Formula | C₂₄H₃₀F₂O₆ | Determines the exact and monoisotopic mass for accurate measurements.[2][3] |
| Molecular Weight | 452.5 g/mol | Essential for identifying the molecular ion peak.[2][3] |
| Polarity | High Lipophilicity (LogP ≈ 2.5) | Influences choice between ESI and APCI. Less polar compounds are often better suited for APCI.[2][4] |
| Solubility | Practically insoluble in water; soluble in organic solvents (acetone, ethanol).[5][6] | Dictates the choice of solvent for sample preparation and mobile phase in LC-MS. |
| Thermal Stability | Decomposes upon heating; melts with decomposition around 266-274°C.[2][5][7] | Suggests that soft ionization techniques are preferred to prevent degradation of the molecule. |
| Functional Groups | Ketone and hydroxyl groups.[1][2] | Ketone groups are key sites for chemical derivatization to enhance ionization in MALDI.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary ionization techniques to consider for Fluocinolone Acetonide?
For the analysis of Fluocinolone Acetonide, the most suitable ionization techniques are the atmospheric pressure ionization (API) methods, specifically Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), especially when coupled with Liquid Chromatography (LC). For direct tissue analysis or when derivatization is employed, Matrix-Assisted Laser Desorption/Ionization (MALDI) is also a powerful option.[4][8][10]
| Technique | Principle | Best For... | Pros for Fluocinolone Acetonide | Cons/Considerations |
| Electrospray Ionization (ESI) | A soft ionization method that uses a high voltage applied to a liquid to create an aerosol and charged ions.[11][12] | LC-MS analysis of moderately polar to polar compounds.[4] | Soft ionization preserves the molecular structure; good compatibility with reversed-phase LC. | Can be susceptible to ion suppression from complex matrices (e.g., plasma), leading to poor sensitivity and variability.[10] |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte.[13][14] | LC-MS analysis of less polar to non-polar compounds that are thermally stable enough to be vaporized.[4][14] | Generally less prone to matrix-induced ion suppression compared to ESI.[10] Well-suited for the lipophilic nature of steroids. | Can sometimes cause more in-source fragmentation or artifacts compared to ESI.[15] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[11] | Direct analysis of samples and tissue imaging. | High sensitivity can be achieved, especially for imaging mass spectrometry. | Inefficient for neutral steroids like Fluocinolone Acetonide without chemical derivatization to introduce a charge.[8][16] |
Q2: My signal for Fluocinolone Acetonide is low and variable when using ESI. What could be the problem?
Low and inconsistent peak areas are classic signs of ion suppression, a common issue in ESI.[10] Ion suppression occurs when other molecules in your sample (the matrix) co-elute with your analyte and interfere with its ionization.[10]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to reduce ion suppression is to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective at cleaning up complex biological samples and removing phospholipids, which are major sources of suppression in ESI.[10]
-
Optimize Chromatography: Modify your LC gradient to better separate Fluocinolone Acetonide from interfering compounds. Using a column with a different stationary phase can also alter selectivity.[17]
-
Switch Ionization Technique: If your instrument allows, try using an APCI source. APCI is generally less susceptible to ion suppression than ESI for corticosteroids and other lipophilic compounds.[10]
-
Perform a Diagnostic Test: To confirm ion suppression, you can run a post-column infusion experiment. A drop in the baseline signal of your infused standard when a blank matrix is injected indicates the presence of co-eluting interferences.[10]
Q3: When should I consider using MALDI for Fluocinolone Acetonide analysis?
MALDI is the preferred technique for spatial analysis, such as imaging the distribution of Fluocinolone Acetonide in tissue sections. However, neutral steroids are notoriously difficult to analyze directly with MALDI due to poor ionization efficiency.[8][9] Therefore, MALDI should be considered primarily when chemical derivatization is part of the workflow to enhance sensitivity significantly.[9][16]
Q4: What is derivatization and why is it crucial for the MALDI analysis of steroids?
Derivatization is a chemical process used to modify an analyte to make it more suitable for analysis. For the MALDI analysis of neutral steroids, derivatization is used to add a permanently charged or easily ionizable group to the molecule. This dramatically improves desorption and ionization, boosting sensitivity by as much as two orders of magnitude.[8][9][16]
The most common method for steroids like Fluocinolone Acetonide is to target the ketone groups with a hydrazine-containing reagent, such as Girard's T (GirT) or Girard's P (GirP).[8][9] This reaction creates a quaternary ammonium (B1175870) derivative (a hydrazone), which is permanently positively charged and yields a very strong signal in MALDI-MS.[9][16]
Visual Guides and Workflows
Caption: Decision workflow for selecting the correct ionization technique.
Caption: Simplified workflow for Girard's T derivatization.
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis using ESI or APCI
This protocol provides a starting point for method development. Optimization is required.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of Fluocinolone Acetonide in methanol (B129727) or acetonitrile.
-
Perform serial dilutions in the mobile phase or a relevant solvent to create calibration standards.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, then vortex and centrifuge.
-
Alternatively, for cleaner samples, use Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., a mixed-mode or reversed-phase sorbent). Follow the manufacturer's instructions for conditioning, loading, washing, and eluting.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a suitable low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS Conditions (ESI/APCI):
-
Operate in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Determine the precursor ion (e.g., [M+H]⁺) and optimal product ions by infusing a standard solution.
-
Optimize Source Parameters:
-
ESI: Capillary voltage, nebulizer gas pressure, drying gas flow, and temperature.
-
APCI: Corona discharge current, nebulizer gas, vaporizer temperature.
-
-
Protocol 2: Girard's T Derivatization for MALDI-MS Analysis
This protocol enhances the detection of Fluocinolone Acetonide by adding a permanent positive charge.
-
Reagent Preparation:
-
Girard's T Solution: Prepare a solution of Girard's T reagent (e.g., 10 mg/mL) in a methanol/acetic acid mixture (e.g., 9:1 v/v).
-
MALDI Matrix: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or ferulic acid (FA), in a solvent like 50:50 acetonitrile/water with 0.1% TFA.[18]
-
-
Derivatization Reaction:
-
To your dried sample extract or standard, add 20 µL of the Girard's T solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes to drive the reaction to completion.
-
Dry the derivatized sample (e.g., using a vacuum centrifuge).
-
-
Sample Spotting:
-
Reconstitute the dried, derivatized sample in a small volume (e.g., 5 µL) of the MALDI matrix solution.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to dry completely, forming a crystalline lattice.
-
-
MALDI-MS Analysis:
-
Acquire spectra in positive ion reflectron mode.
-
Calibrate the instrument using a known standard.
-
The derivatized Fluocinolone Acetonide will be detected as its permanently charged hydrazone derivative ion.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Fluocinolone Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluocinolone Acetonide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. WO2007064595A2 - Fluocinolone acetonide drug substance polymorphic interconversion - Google Patents [patents.google.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Analysis of derivatised steroids by matrix-assisted laser desorption/ionisation and post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. asms.org [asms.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluocinolone | C21H26F2O6 | CID 91488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Corticosteroid Bioanalysis: A Comparative Guide to an Analytical Method Validation Using Fluocinolone Acetonide-13C3
For researchers, scientists, and drug development professionals, the precise and reliable quantification of synthetic corticosteroids like Fluocinolone Acetonide in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is a pivotal decision that directly influences the quality and integrity of the analytical data. This guide provides a comprehensive comparison of Fluocinolone Acetonide-13C3 as a stable isotope-labeled internal standard (SIL-IS) against other alternatives, supported by established principles of bioanalytical method validation.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] this compound is a 13C-labeled version of the parent drug, Fluocinolone Acetonide.[3] Its use as an internal standard is designed to ensure the highest levels of accuracy and precision in analytical testing.[4]
Comparative Performance of Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and ionization, thereby compensating for any potential variability.[1] While various types of internal standards can be employed, their performance characteristics differ significantly.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Parameter | This compound (SIL-IS) | Deuterated Internal Standard (e.g., Fluocinolone Acetonide-d5) | Structural Analog Internal Standard |
| Co-elution | Expected to co-elute perfectly with the analyte.[5] | May exhibit slight chromatographic separation from the analyte.[5] | Unlikely to co-elute with the analyte. |
| Matrix Effect Compensation | Excellent compensation due to identical physicochemical properties.[6] | Good compensation, but potential for differential matrix effects if chromatographically separated.[2] | Prone to differential matrix effects, leading to reduced accuracy.[2] |
| Extraction Recovery | Identical to the analyte, providing superior correction for variability.[4] | Very similar to the analyte. | May differ from the analyte, leading to inaccurate quantification. |
| Ionization Efficiency | Nearly identical to the analyte. | Very similar to the analyte. | Can differ significantly from the analyte. |
| Risk of Isotopic Exchange | Negligible risk.[7] | Potential for back-exchange of deuterium (B1214612) atoms, especially in certain biological matrices or with specific enzymatic activity. | Not applicable. |
| Accuracy and Precision | Highest level of accuracy and precision.[4] | Generally high, but can be compromised by chromatographic separation and isotopic instability. | Lower accuracy and precision compared to SIL-IS. |
Experimental Protocols
A rigorous validation of the bioanalytical method is essential to ensure its reliability for its intended purpose. The following is a representative experimental protocol for the validation of an LC-MS/MS method for the quantification of Fluocinolone Acetonide in human plasma using this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Fluocinolone Acetonide: Monitor appropriate precursor-product ion transitions.
-
This compound: Monitor the corresponding mass-shifted transitions.
-
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[8]
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Determined by a calibration curve constructed from at least six non-zero concentrations.
-
Accuracy and Precision: Evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in at least three separate analytical runs.[8]
-
Matrix Effect: Investigated to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.[6]
-
Extraction Recovery: Determined by comparing the analyte response in pre-extracted spiked samples to that in post-extracted spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[6]
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the rationale for selecting this compound, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Home - Cerilliant [cerilliant.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Linearity and Range in Fluocinolone Acetonide Assays
For researchers, scientists, and drug development professionals, establishing the linearity and range of an analytical method is a critical step in ensuring accurate and reliable quantification of Fluocinolone Acetonide. This guide provides a comparative overview of common analytical techniques, supported by experimental data, to aid in the selection and validation of the most suitable assay for your specific needs. The information presented is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]
Comparison of Analytical Methods
Two prevalent methods for the quantification of Fluocinolone Acetonide are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The choice between these methods often depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC Method 1 | HPLC Method 2 | UV-Vis Spectrophotometry | HPTLC Method |
| Linearity Range | 0.625–1.875 µg/ml[5][6] | 0.5–30 µg/mL[7][8] | 1.25-6.25 µg/ml[9] | 200-700 ng/spot[10] |
| Correlation Coefficient (r²) | > 0.999[11] | Not explicitly stated, but method was statistically validated for linearity[7][8] | 0.999[9] | 0.983[10] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.1125 µg/ml[9] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | 0.309 µg/ml[9] | Not explicitly stated |
| Wavelength (λmax) | 295 nm[5][8] | 238 nm[7][8] | 235 nm[9] | 254 nm[10] |
Table 1: Comparison of Linearity and Range for Fluocinolone Acetonide Assays. This table summarizes the key performance characteristics of different analytical methods used for the quantification of Fluocinolone Acetonide.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical procedures. Below are outlines of the experimental protocols for the HPLC and UV-Vis spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC)
A common approach for HPLC analysis of Fluocinolone Acetonide involves reversed-phase chromatography.[5][8]
Instrumentation:
Mobile Phase:
-
A mixture of phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) (40:60 v/v) is a reported mobile phase.[5][8] Another study used methanol (B129727) and water (55:45 v/v).[7][8]
Standard Preparation:
-
Prepare a stock solution of Fluocinolone Acetonide in a suitable solvent (e.g., methanol or the mobile phase).
-
Perform serial dilutions to create a minimum of five concentrations spanning the expected working range.[2][3] For an assay, this range should typically cover 80% to 120% of the test concentration.[2]
Linearity and Range Determination Workflow:
Figure 1: Workflow for HPLC Linearity and Range Determination.
UV-Vis Spectrophotometry
This method offers a simpler and more rapid approach for the quantification of Fluocinolone Acetonide in bulk and simple dosage forms.[9]
Instrumentation:
-
Double beam UV-Vis spectrophotometer with 1 cm quartz cells.[9]
Solvent:
-
Methanol is a commonly used solvent.[9]
Standard Preparation:
-
A standard stock solution of Fluocinolone Acetonide is prepared in methanol (e.g., 1000 µg/ml).[9]
-
Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 1.25-6.25 µg/ml).[9]
Linearity and Range Determination Workflow:
Figure 2: Workflow for UV-Vis Linearity and Range Determination.
Signaling Pathways and Logical Relationships
The determination of linearity and range is a fundamental aspect of analytical method validation, directly impacting the reliability of quantitative data. The relationship between concentration and instrument response is expected to be linear within a defined range.
Figure 3: Logical Relationship in Linearity and Range Determination.
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantification of Fluocinolone Acetonide, each with its own advantages. The selection of the most appropriate method will depend on the specific requirements of the analysis. HPLC offers greater selectivity and is preferable for complex matrices, while UV-Vis spectrophotometry provides a simpler and faster alternative for less complex samples. Regardless of the method chosen, rigorous validation of linearity and range is essential to ensure the generation of accurate and defensible analytical data. According to ICH guidelines, a correlation coefficient (r) of at least 0.995 is generally acceptable for linearity.[2]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF FLUOCINOLONE ACETONIDE IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ajpamc.com [ajpamc.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. technoarete.org [technoarete.org]
A Comparative Guide to Sample Extraction Methods for Fluocinolone Acetonide Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solid-Phase Extraction, Liquid-Liquid Extraction, and Supercritical Fluid Extraction for Fluocinolone Acetonide.
The accurate quantification of Fluocinolone Acetonide in various matrices, from pharmaceutical formulations to biological samples, is critically dependent on the chosen sample extraction method. The efficiency of the extraction process directly impacts the reliability, sensitivity, and overall validity of subsequent analytical procedures. This guide provides a comprehensive comparison of three commonly employed extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), supported by available experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific analytical needs.
Performance Comparison
The selection of an optimal extraction method hinges on a balance of several key performance indicators. While direct comparative studies for Fluocinolone Acetonide are limited, data from studies on corticosteroids provide valuable insights into the expected performance of each technique.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) |
| Recovery Rate | ≥79% for a group of corticosteroids[1] | ≥85% for a group of corticosteroids[1] | Method dependent, can achieve high recovery with optimized parameters |
| Selectivity | High, tunable by sorbent chemistry | Moderate, dependent on solvent polarity and pH | High, tunable by pressure, temperature, and co-solvents |
| Processing Time | Moderate to high, can be automated | High, often manual and multi-step | Fast, especially with modern automated systems[2] |
| Solvent Consumption | Low to moderate | High | Low (primarily CO2, which is recycled) |
| Matrix Effects | Can be significant, but manageable with method optimization[3] | Can be significant, potential for emulsion formation | Generally lower due to the nature of supercritical fluids |
| Automation Potential | High | Low to moderate | High |
| Environmental Impact | Moderate, depends on solvents used | High, due to large solvent volumes | Low, considered a "green" technology |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for SPE, LLE, and SFE that can be tailored for Fluocinolone Acetonide extraction.
Solid-Phase Extraction (SPE) Protocol for Creams/Ointments
This protocol is a general guideline and may require optimization based on the specific formulation.
-
Sample Preparation: Accurately weigh a portion of the cream or ointment containing Fluocinolone Acetonide. Disperse the sample in a suitable non-polar solvent like hexane (B92381) to dissolve the lipid-based matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the hexane-dispersed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering matrix components. A typical wash sequence might include a hexane wash followed by a methanol/water mixture.
-
Elution: Elute the retained Fluocinolone Acetonide with a small volume of a strong solvent, such as methanol or acetonitrile.
-
Analysis: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis (e.g., HPLC-UV).
Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids (e.g., Urine)
This protocol is adapted from methods used for corticosteroids in biological matrices.[1]
-
pH Adjustment: Adjust the pH of the urine sample to 9.
-
Solvent Addition: Add a water-immiscible organic solvent, such as diethyl ether, to the sample in a separatory funnel.
-
Extraction: Shake the funnel vigorously for a specified period to allow for the partitioning of Fluocinolone Acetonide into the organic phase.
-
Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic layer containing the analyte.
-
Drying and Reconstitution: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a mobile phase for analysis.
Supercritical Fluid Extraction (SFE) Protocol for Semi-Solid Formulations
The following are general steps for SFE, with specific parameters requiring optimization.
-
Sample Preparation: Place the weighed semi-solid sample into the SFE extraction vessel.
-
System Pressurization and Heating: Pressurize the system with carbon dioxide and heat it to supercritical conditions (e.g., above 31.1 °C and 73.9 bar).
-
Extraction: Initiate the flow of supercritical CO2 through the extraction vessel. The solvating power of the fluid can be modified by adjusting pressure and temperature. A co-solvent (e.g., methanol) may be added to enhance the extraction of more polar compounds.
-
Collection: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the Fluocinolone Acetonide to precipitate out of the fluid.
-
Analysis: The collected extract is dissolved in a suitable solvent for subsequent analysis.
Visualizing the Workflow
To better illustrate the procedural flow of each extraction method, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for Solid-Phase Extraction (SPE) of Fluocinolone Acetonide.
Figure 2: Workflow for Liquid-Liquid Extraction (LLE) of Fluocinolone Acetonide.
Figure 3: Workflow for Supercritical Fluid Extraction (SFE) of Fluocinolone Acetonide.
Conclusion
The choice of an extraction method for Fluocinolone Acetonide is a critical decision that influences the quality and reliability of analytical results.
-
Solid-Phase Extraction (SPE) offers high selectivity and is amenable to automation, making it suitable for high-throughput analysis, although matrix effects need careful consideration.
-
Liquid-Liquid Extraction (LLE) is a well-established technique that can provide high recovery rates but is often more labor-intensive and consumes larger volumes of organic solvents.
-
Supercritical Fluid Extraction (SFE) stands out as a green and efficient alternative, with the potential for high selectivity and rapid extraction times, particularly for semi-solid formulations.
Researchers should carefully evaluate the specific requirements of their study, including the nature of the sample matrix, the desired level of sensitivity, throughput needs, and environmental considerations, to select the most appropriate extraction method for Fluocinolone Acetonide analysis. Further method development and validation will be essential to optimize the chosen technique for a specific application.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Columns for the Separation of Fluocinolone Acetonide
In the realm of pharmaceutical analysis, the precise and efficient separation of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality and safety. Fluocinolone (B42009) acetonide, a potent synthetic corticosteroid used in various dermatological formulations, requires robust analytical methods for its quantification and impurity profiling. A critical component of such methods is the choice of the High-Performance Liquid Chromatography (HPLC) column. This guide provides a comparative evaluation of different LC columns reported for the separation of fluocinolone acetonide, supported by experimental data from various studies.
This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable stationary phase for their specific analytical needs, whether for routine quality control or for the development of new stability-indicating methods.
Comparative Performance of LC Columns
The following table summarizes the operational parameters and performance of different reversed-phase HPLC columns used for the analysis of fluocinolone acetonide. The data has been compiled from a variety of published analytical methods.
| Column Name | Dimensions | Particle Size | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Fluocinolone Acetonide (min) | Reported Performance Metric |
| Discovery Inertsil ODS-3V C18 | 250 mm x 4.6 mm | 5 µm | Phosphate (B84403) buffer (pH 4) and Acetonitrile (B52724) (40:60 v/v) | 1.0 | 295 | 5.037 | RSD: 0.18%[1][2] |
| BDS Hypersil C18 | 250 mm x 4.6 mm | 5 µm | Mobile Phase A: Monobasic phosphate buffer (pH 7.2) Mobile Phase B: Acetonitrile (Gradient) | 1.5 | 238 | ~11.0 | Recoveries: 98.0% to 102.0%[3] |
| Generic C18 | Not Specified | Not Specified | Methanol (B129727) and Water (55:45 v/v) | Not Specified | 238 | Not Specified | Linearity: 0.5-30 µg/mL[4][5] |
| Newcrom R1 | Not Specified | 3 µm for UPLC | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified | Suitable for RP-HPLC and UPLC applications[6] |
| Agilent Prep C18 | 150 mm x 4.6 mm | 5 µm | Gradient separation with binary mobile phase | Not Specified | Not Specified | Not Specified | Demonstrated good loadability for corticosteroids[7] |
| Accucore RP-MS | Not Specified | 2.6 µm | Not Specified | Not Specified | Not Specified | Core-shell particles for fast and high-efficiency separations[8] |
Note: The performance of a column is highly dependent on the specific experimental conditions. The data presented here is for comparative purposes and is extracted from different studies that may have had different objectives. A direct head-to-head comparison under identical conditions would provide the most definitive results.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a starting point for method development and validation.
Method 1: Using Discovery Inertsil ODS-3V C18 Column[1][2]
-
Column: Discovery Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 295 nm.
-
Sample Preparation: The sample containing ciprofloxacin (B1669076) and fluocinolone acetonide was dissolved in a suitable solvent.
-
Validation: The method was validated according to ICH guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).
Method 2: Using BDS Hypersil C18 Column[3]
-
Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution was performed using:
-
Mobile Phase A: Monobasic phosphate buffer (pH 7.2). To prepare, 2 mL of triethylamine (B128534) was added to 1000 mL of water, the pH was adjusted to 7.2 with dilute orthophosphoric acid, and 10 mL of acetonitrile was added.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 238 nm.
-
Application: This method was developed for the simultaneous estimation of Fluocinolone Acetonide, Miconazole Nitrate, Chlorocresol, Methyl paraben, and Propyl Paraben in a cream dosage form.
Method 3: General Method Using a C18 Column[4][5]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water in a ratio of 55:45 (v/v).
-
Detection: UV detection at 238 nm.
-
Quantification: Solution concentrations were measured on a weight basis to avoid the use of an internal standard.
-
Validation: The method was statistically validated for linearity, accuracy, precision, and selectivity.
Logical Workflow for Column Evaluation
The selection of an appropriate HPLC column is a systematic process that involves several stages of evaluation. The following diagram illustrates a typical workflow for comparing the performance of different LC columns for the separation of Fluocinolone Acetonide.
Caption: Workflow for LC column performance evaluation.
Discussion and Conclusion
The separation of fluocinolone acetonide is predominantly achieved using reversed-phase chromatography, with C18 columns being the most common choice. The selection of a specific C18 column can be guided by the desired performance characteristics.
-
For routine analysis where a validated method is available, the Discovery Inertsil ODS-3V C18 has demonstrated good precision.[1][2]
-
For more complex mixtures, such as in cream formulations with multiple components, a column like the BDS Hypersil C18 under gradient conditions can provide the necessary selectivity.[3]
-
Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm core-shell particles like Accucore RP-MS ) are well-suited for high-throughput analysis using UPLC or fast HPLC systems, offering reduced run times and increased efficiency.[6][8]
-
The use of polar-endcapped columns could potentially offer improved retention and alternative selectivity for polar steroids, which may be beneficial for separating fluocinolone acetonide from polar impurities.
Ultimately, the optimal LC column for fluocinolone acetonide separation will depend on the specific requirements of the analysis, including the sample matrix, the presence of impurities, and the desired speed and resolution. The information and protocols provided in this guide serve as a valuable resource for initiating the method development and column selection process. It is always recommended to perform a thorough method validation to ensure the chosen column and method are suitable for their intended purpose.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. technoarete.org [technoarete.org]
- 4. Development of a reversed-phase HPLC method for analysis of fluocinolone acetonide in gel and ointment - Acta Chromatographica - Tom No. 16 (2006) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF FLUOCINOLONE ACETONIDE IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]
- 6. Separation of Fluocinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Fluocinolone Acetonide-13C3: A Comprehensive Guide
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of Fluocinolone Acetonide-13C3, a synthetic corticosteroid labeled with a stable carbon isotope, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of Chemical and Pharmaceutical Waste Management
Fluocinolone Acetonide is classified as a hazardous chemical due to its potential for reproductive toxicity.[1][2] Therefore, its disposal is governed by stringent federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and other regulatory bodies provide specific guidance on the management of pharmaceutical and chemical waste.[1][3]
Key safety and handling principles include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound in any form.[4][5]
-
Avoid Contamination: Do not release the compound into the environment. This includes a strict prohibition on sewering (disposing down the drain) or discarding in general laboratory trash.[6]
-
Waste Characterization: The waste generator is responsible for determining if the chemical waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
A Note on the 13C3 Isotope: The carbon-13 (¹³C) label on this compound is a stable, non-radioactive isotope.[7] Consequently, this compound does not require any additional precautions beyond those for the unlabeled compound.[7][] The disposal procedures are dictated by the chemical's hazardous properties, not its isotopic label.
Operational Protocol for Disposal
The proper disposal method for this compound depends on the form of the waste: unused pure compound (solid), solutions, or contaminated labware.
Step 1: Waste Identification and Segregation
Properly segregate waste streams at the point of generation to prevent cross-contamination and ensure compliant disposal.[4][9]
-
Unused/Expired Solid Compound: This is considered a hazardous chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound are to be treated as hazardous waste.
-
Contaminated Labware: Items such as pipette tips, vials, gloves, and bench paper that are contaminated with the compound must be disposed of as hazardous waste.
Step 2: Containerization and Labeling
Use appropriate, clearly labeled containers for each waste stream.[5][10]
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, sealable, and puncture-resistant container.
-
Liquid Waste: Use a sealable, chemical-resistant container for solutions. Ensure the container material is compatible with the solvent used.
-
Contaminated Labware (Sharps): Needles, syringes, and other sharp objects must be placed in a designated sharps container.[9]
-
Contaminated Labware (Non-Sharps): Other contaminated items should be collected in a separate, clearly marked hazardous waste bag or container.
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents (e.g., solid, solution in methanol, contaminated gloves)
-
The date waste was first added to the container
-
Appropriate hazard warnings (e.g., "Reproductive Hazard")
Step 3: Storage
Store sealed hazardous waste containers in a designated, secure area away from general lab traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Incineration at a permitted facility is the standard and required method for treating hazardous pharmaceutical waste.
Quantitative Data and Regulatory Information
The following table summarizes key quantitative and regulatory data for the disposal of this compound.
| Parameter | Value / Guideline | Source / Comment |
| RCRA Hazardous Waste? | Generator must determine. Not specifically P- or U-listed. | [1][2][11] Based on its reproductive toxicity, it should be managed as a hazardous waste. |
| RCRA Waste Code | Not Applicable | [11] Fluocinolone Acetonide is not found on the EPA's P or U lists of hazardous wastes. |
| CERCLA Reportable Quantity (RQ) | Not Applicable | [1][3] This material is not a listed CERCLA hazardous substance. |
| DEA Controlled Substance? | No | Fluocinolone Acetonide is a corticosteroid and not a DEA-regulated controlled substance. |
| Disposal Method | Incineration | [9] Must be disposed of via an approved hazardous waste disposal facility. |
| Container Type | Sealed, compatible, and clearly labeled hazardous waste containers. | [5] Use puncture-resistant containers for sharps. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. lupin.com [lupin.com]
- 3. fishersci.com [fishersci.com]
- 4. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 5. clinicallab.com [clinicallab.com]
- 6. ashp.org [ashp.org]
- 7. moravek.com [moravek.com]
- 9. actenviro.com [actenviro.com]
- 10. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 11. spectrumrx.com [spectrumrx.com]
Essential Safety and Logistical Protocol for Handling Fluocinolone Acetonide-13C3
This guide provides comprehensive safety protocols and logistical procedures for the handling of Fluocinolone Acetonide-13C3. Given its classification as a potent corticosteroid, adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. Fluocinolone Acetonide is harmful if swallowed, suspected of damaging fertility or the unborn child, and causes damage to the endocrine system through prolonged or repeated exposure.[1][2] It can also cause serious eye and skin irritation.[3]
Personal Protective Equipment (PPE)
The primary method of protection when handling potent compounds like this compound is the consistent and correct use of appropriate PPE.[4][5] Engineering controls, such as chemical fume hoods, should be used as the primary means of containment.[4] The following table summarizes the mandatory PPE for handling this compound.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[6] | Provides a robust barrier against skin contact.[7] The outer pair should be changed immediately upon contamination.[6] Nitrile gloves are recommended for chemical compatibility.[8] |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes.[6] A face shield should be worn over goggles when a splash hazard exists.[1][9] | Protects against accidental splashes of the compound, especially when in solution.[7] Safety glasses with side shields are the minimum requirement.[1] |
| Body Protection | A fully buttoned, dedicated laboratory coat.[6][8] For larger quantities or when there is a significant risk of contamination, disposable coveralls are recommended.[6] | Prevents contamination of personal clothing and skin.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required if there is a risk of generating dust or aerosols outside of a certified chemical fume hood.[6] | Prevents inhalation of the potent compound, which can cause respiratory irritation and systemic effects.[10] |
| Foot Protection | Closed-toe shoes are mandatory.[5][9] Disposable shoe covers should be worn in the designated handling area.[6] | Protects feet from spills and prevents the tracking of contamination outside the work area.[6] |
Quantitative Exposure Limits
Due to its potency, a strict Occupational Exposure Limit (OEL) has been established for Fluocinolone Acetonide. All handling procedures should be designed to keep exposure well below this limit.
| Compound | Occupational Exposure Limit (OEL) |
| Fluocinolone Acetonide | 0.04 µg/m³ (Time-Weighted Average)[1] |
Operational Plan for Safe Handling
A systematic workflow is essential for safely managing this compound from receipt to disposal.[6] All handling of this potent compound must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box.[1][6]
Preparation and Weighing
-
Designated Area : Before starting, ensure the designated handling area (e.g., fume hood) is clean and prepared with all necessary equipment, including a pre-prepared spill kit.[6]
-
PPE Donning : Put on all required PPE in the correct order before entering the designated handling area.[6]
-
Weighing : When weighing the solid compound, use techniques that minimize dust generation, such as gentle scooping within a ventilated balance enclosure or fume hood.[6][11]
Solution Preparation
-
Procedure : When dissolving the compound, slowly add the solvent to the solid to avoid splashing.[6] Keep containers covered as much as possible.[6]
-
Labeling : Clearly label all containers with the compound name, concentration, solvent, and appropriate hazard warnings.[12]
Experimental Use
-
Containment : When adding the compound to experimental setups (e.g., cell cultures), continue to wear all prescribed PPE.[7]
-
Work Surface : Perform work over a disposable absorbent bench pad to contain any potential spills.[7]
Decontamination and Clean-up
-
Surfaces : Thoroughly decontaminate all surfaces and equipment after use with a suitable detergent or solvent.[1][2]
-
PPE Doffing : Remove PPE carefully in a designated area to avoid self-contamination.[6] Disposable PPE should be placed directly into a hazardous waste container.[6]
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1][2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7] All waste must be handled in accordance with local, regional, and national regulations.[1][2]
Waste Segregation
-
Containers : Prepare separate, clearly labeled, and sealed hazardous waste containers for solid waste, liquid waste, and sharps before beginning work.[6]
-
Solid Waste : This includes contaminated gloves, shoe covers, bench pads, and any other disposable items.[6][12] These should be collected in a dedicated, sealed waste container.
-
Liquid Waste : Unused solutions and contaminated liquid media should be collected in a sealed, hazardous liquid waste container.[7] Do not pour this waste down the drain.
-
Sharps : Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Final Disposal
-
Hazardous Waste : All generated waste is considered hazardous.[1]
-
Procedure : Dispose of all waste containers through your institution's hazardous waste management program.[2][13] Ensure that all containers are properly labeled and sealed before collection.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. lupin.com [lupin.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. The rise of HPAPIs: Putting safety first [cleanroomtechnology.com]
- 12. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
